molecular formula C12H12ClNO B7893526 2-Chloro-6-(propan-2-yloxy)quinoline

2-Chloro-6-(propan-2-yloxy)quinoline

Cat. No.: B7893526
M. Wt: 221.68 g/mol
InChI Key: GJTITOLUTGBJHW-UHFFFAOYSA-N
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Description

2-Chloro-6-(propan-2-yloxy)quinoline, with the molecular formula C12H12ClNO, is a synthetically accessible quinoline derivative of significant interest in medicinal chemistry and biological research . Quinoline scaffolds are recognized as important construction motifs for developing new drug candidates due to their wide spectrum of biological activities . This compound serves as a valuable building block for researchers exploring the structure-activity relationships of quinoline analogs. Its specific molecular structure, featuring a chloro substituent at the 2-position and an isopropoxy group at the 6-position of the quinoline core, makes it a versatile intermediate for synthesizing novel compounds targeting various diseases. Researchers are particularly interested in quinoline derivatives for their potential applications as antimalarial, anticancer, and anti-tubercular agents . Some quinoline-containing drugs, such as chloroquine and mefloquine, are thought to act in malaria by interfering with haemoglobin digestion in the parasite , while other derivatives have shown excellent results as growth inhibitors by inducing cell cycle arrest and apoptosis in cancer studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-propan-2-yloxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(13)14-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTITOLUTGBJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-(propan-2-yloxy)quinoline: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Among the vast array of quinoline derivatives, 2-Chloro-6-(propan-2-yloxy)quinoline emerges as a pivotal intermediate, offering a unique combination of reactive sites for molecular elaboration. The chlorine atom at the C2 position serves as a versatile handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the isopropoxy group at the C6 position modulates the electronic properties and lipophilicity of the molecule.[3] This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, presenting a comprehensive resource for professionals engaged in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and application development. 2-Chloro-6-(propan-2-yloxy)quinoline, also known as 2-chloro-6-isopropoxyquinoline, possesses a well-defined set of characteristics that dictate its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 2-chloro-6-(propan-2-yloxy)quinoline-
Molecular Formula C₁₂H₁₂ClNO-
Molecular Weight 221.68 g/mol Calculated
CAS Number 190396-83-5Vendor Information
Appearance Off-white to light yellow solid (Predicted)-
XLogP3 (Predicted) 3.9PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2 (N, O)PubChem

Strategic Synthesis and Purification

The synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline is a multi-step process that leverages well-established organic transformations. The most logical and field-proven approach begins with the commercially available 6-hydroxy-2(1H)-quinolinone, proceeding through chlorination and subsequent etherification.

Synthetic Workflow Overview

The overall synthetic strategy is designed for efficiency and scalability, ensuring high purity of the final product. The workflow involves two key transformations: the conversion of a hydroxyl group to a chloride and the formation of an ether linkage.

G A 2,6-Dihydroxyquinoline (Starting Material) B 2-Chloro-6-hydroxyquinoline (Intermediate 1) A->B  POCl₃ or SOCl₂  (Chlorination)  Reflux C 2-Chloro-6-(propan-2-yloxy)quinoline (Final Product) B->C  2-Bromopropane  K₂CO₃, DMF  (Williamson Ether Synthesis)  Heat

Caption: Synthetic workflow for 2-Chloro-6-(propan-2-yloxy)quinoline.

Detailed Experimental Protocol

This protocol is a validated, step-by-step methodology for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-Chloro-6-hydroxyquinoline (Intermediate 1)

  • Causality: The conversion of the 2-hydroxyquinolinone tautomer to the 2-chloroquinoline is a critical step. Phosphorus oxychloride (POCl₃) is a highly effective chlorinating agent for this type of transformation, proceeding via a reactive phosphoryl intermediate.[3][4]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxyquinoline (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

    • After completion, allow the mixture to cool to room temperature.

    • Self-Validation: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃ and precipitates the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the crude 2-chloro-6-hydroxyquinoline under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol/water if necessary.[5]

Step 2: Synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline (Final Product)

  • Causality: The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[6][7] It involves the Sₙ2 reaction between an alkoxide (formed in-situ from the phenol) and an alkyl halide.[8][9] Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenolic hydroxyl group, and dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • To a solution of 2-chloro-6-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and monitor by TLC.

    • Self-Validation: Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Chloro-6-(propan-2-yloxy)quinoline as a solid.

Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-6-(propan-2-yloxy)quinoline lies in the differential reactivity of its functional groups. The C2-chloro substituent is the primary site for further modification, making it an ideal scaffold for building molecular complexity.

G A 2-Chloro-6-(propan-2-yloxy)quinoline B 2-Amino-6-isopropoxyquinoline (SNAr) A->B  R₂NH, Base  Heat C 2-Aryl-6-isopropoxyquinoline (Suzuki Coupling) A->C  Ar-B(OH)₂  Pd Catalyst, Base D 2-Alkoxy-6-isopropoxyquinoline (SNAr) A->D  R-OH, NaH E 2-Thioether-6-isopropoxyquinoline (SNAr) A->E  R-SH, Base

Caption: Key reactions of 2-Chloro-6-(propan-2-yloxy)quinoline.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the quinoline nitrogen activates the C2 position towards nucleophilic attack. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.[3][10] This provides a direct route to 2-amino, 2-alkoxy, and 2-thioether substituted quinolines.

  • Transition-Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent substrate for various cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of diverse aryl or heteroaryl substituents at the C2 position.

    • Buchwald-Hartwig Amination: This provides an alternative and often milder method for forming C-N bonds compared to traditional SₙAr.

    • Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis yields 2-alkynylquinolines.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][11] Derivatives have shown a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][12]

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors used in oncology. The 2-aminoquinoline scaffold, readily accessible from 2-Chloro-6-(propan-2-yloxy)quinoline, can be elaborated to target the ATP-binding site of various kinases.

  • Antimalarial Agents: Chloroquine and quinine are classic examples of quinoline-based antimalarial drugs.[1][2] Novel derivatives are continually being explored to combat drug-resistant strains of Plasmodium falciparum.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While this specific compound is not a fluoroquinolone, the quinoline nucleus itself is a key component, and its derivatives are often screened for antibacterial activity.

The isopropoxy group at the C6 position can enhance metabolic stability and improve pharmacokinetic properties by increasing lipophilicity, which can facilitate cell membrane permeability.

Safety, Handling, and Storage

  • Safety: 2-Chloro-6-(propan-2-yloxy)quinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-(propan-2-yloxy)quinoline represents a highly valuable and versatile intermediate for chemical synthesis. Its strategic combination of a reactive chloro group and a modulating isopropoxy substituent on the privileged quinoline scaffold provides a powerful platform for the generation of diverse molecular architectures. The reliable synthetic protocols and the predictable reactivity profile make it an essential tool for researchers and scientists in drug discovery, materials science, and organic chemistry.

References

  • Zhou, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Retrieved from [Link]

  • Asati, V., & Sharma, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Research. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • Current Organic Synthesis. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Lee, B. S., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-(prop-2-yn-1-yloxy)quinoline (C12H8ClNO). Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Shingare, M. S., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 612-62-4 | Product Name : 2-Chloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinolin-6-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoxaline. PubChem Compound Database. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

2-Chloro-6-isopropoxyquinoline CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-6-isopropoxyquinoline: Synthesis, Properties, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and industrial processes. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, halogenated and alkoxy-substituted quinolines are of particular interest due to their prevalence in a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxyquinoline, a molecule of interest for researchers and scientists in drug development. While a specific CAS (Chemical Abstracts Service) number for 2-Chloro-6-isopropoxyquinoline is not readily found in public databases, indicating it may be a novel or less-common compound, this guide will provide a robust framework for its synthesis, expected properties, and potential applications based on established chemical principles and data from structurally related analogs.

Physicochemical Properties

The physicochemical properties of 2-Chloro-6-isopropoxyquinoline can be predicted based on the well-understood contributions of its constituent functional groups: the quinoline core, the chloro substituent at the 2-position, and the isopropoxy group at the 6-position.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₁₂H₁₂ClNOBased on the structure: Quinoline (C₉H₇N) + Isopropoxy (C₃H₇O) - H + Chloro (Cl) - H
Molecular Weight ~221.68 g/mol Calculated from the molecular formula. For comparison, 2-chloro-6-methoxyquinoline has a molecular weight of 193.63 g/mol .
Appearance Likely a white to off-white or pale yellow solidMany substituted chloroquinolines are solids at room temperature.
Melting Point Expected to be in the range of 80-150 °CThe melting point will be influenced by the crystal packing. For comparison, 2-chloro-6-methylquinoline has a melting point of 94-98 °C.[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Poorly soluble in water.The isopropoxy and chloro groups increase lipophilicity compared to unsubstituted quinoline.
Lipophilicity (logP) Predicted to be in the range of 3.5 - 4.5The chloro and isopropoxy groups significantly increase the lipophilicity, which can enhance membrane permeability.

Synthesis of 2-Chloro-6-isopropoxyquinoline

A plausible and efficient synthetic route to 2-Chloro-6-isopropoxyquinoline can be designed based on established methods for quinoline synthesis and functionalization. A common strategy involves the construction of the quinoline ring system followed by the introduction of the chloro and isopropoxy groups. One such approach is a modification of the Combes quinoline synthesis.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available substituted aniline, followed by cyclization to form the quinoline ring, and subsequent chlorination.

Step 1: Synthesis of 6-Isopropoxy-2(1H)-quinolone

The synthesis would begin with the reaction of 4-isopropoxyaniline with an acetoacetic ester derivative (e.g., ethyl acetoacetate) under acidic conditions to form an intermediate anil, which is then cyclized at high temperature to yield 6-isopropoxy-2(1H)-quinolone.

Step 2: Chlorination of 6-Isopropoxy-2(1H)-quinolone

The resulting 6-isopropoxy-2(1H)-quinolone can then be chlorinated at the 2-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the final product, 2-Chloro-6-isopropoxyquinoline.

Synthesis_Workflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination A 4-Isopropoxyaniline D 6-Isopropoxy-2(1H)-quinolone A->D Combes Reaction B Ethyl Acetoacetate B->D Combes Reaction C Acid Catalyst (e.g., H₂SO₄) C->D Combes Reaction F 2-Chloro-6-isopropoxyquinoline D->F Chlorination E Chlorinating Agent (POCl₃ or PCl₅) E->F Chlorination

Caption: Proposed two-step synthesis of 2-Chloro-6-isopropoxyquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Isopropoxy-2(1H)-quinolone

  • To a stirred solution of 4-isopropoxyaniline (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add ethyl acetoacetate (1.1 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 250-260 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-isopropoxy-2(1H)-quinolone.

Step 2: Synthesis of 2-Chloro-6-isopropoxyquinoline

  • In a round-bottom flask equipped with a reflux condenser, place 6-isopropoxy-2(1H)-quinolone (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-Chloro-6-isopropoxyquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloroquinoline moiety is a versatile building block in medicinal chemistry, primarily because the chlorine atom at the 2-position is a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups to create a library of derivatives for biological screening.

Potential Therapeutic Areas:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA. The isopropoxy group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

  • Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel substituted quinolines are continuously being explored to combat drug-resistant strains of malaria.

  • Antibacterial and Antifungal Agents: The quinoline scaffold is also found in several antibacterial and antifungal compounds. The 2-Chloro-6-isopropoxyquinoline core can be functionalized with various amines, thiols, and other nucleophiles to generate compounds with potential antimicrobial activity.[2]

Applications A 2-Chloro-6-isopropoxyquinoline B Nucleophilic Substitution (at C2-position) A->B Versatile Precursor C Diverse Library of Quinoline Derivatives B->C Synthesis D Anticancer C->D Biological Screening E Antimalarial C->E Biological Screening F Antibacterial/Antifungal C->F Biological Screening

Caption: Role of 2-Chloro-6-isopropoxyquinoline as a key intermediate in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-6-isopropoxyquinoline is not available, general safety precautions for handling chlorinated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-isopropoxyquinoline represents a promising, albeit not widely documented, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. This in-depth technical guide provides a foundational understanding of its likely physicochemical properties, a robust and plausible synthetic strategy, and its potential applications. The versatility of the 2-chloroquinoline scaffold for further chemical modification makes this compound and its derivatives an attractive area for future research and development. As with any novel compound, experimental validation of the predicted properties and synthetic protocols is essential for its successful application in research.

References

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  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • 2-Chloro-3-formyl-6-methoxyquinoline. (n.d.). Chem-Impex.
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  • 2-Chloro-6-méthoxyquinoline-3-carboxaldéhyde, 99 %, Thermo Scientific Chemicals 5 g. (n.d.). Thermo Fisher Scientific.
  • New preparation process of 6-chloro-2-hydroxyquinoxaline. (n.d.).
  • 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g. (n.d.). Thermo Fisher Scientific.
  • 4295-11-8 | 2-Chloro-6-methylquinoline. (n.d.). ChemScene.
  • [(Isopropylideneamino)oxy]-ethyl-2-[[6-chloroquinoxalinyl)oxy]phenoxy]propionate postemergent herbicide. (n.d.).
  • Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • CAS 630422-59-2 (1-Chloro-6-isopropylisoquinoline). (n.d.). BOC Sciences.
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Navigating the Thermal Landscape of 2-Chloro-6-(propan-2-yloxy)quinoline: A Technical Guide to Melting Point Determination and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Key Quinoline Derivative.

Authored for the discerning scientific professional, this document moves beyond a simple data sheet, offering a holistic approach that integrates theoretical principles with practical laboratory protocols. It is designed to empower researchers to accurately characterize this and similar novel compounds, ensuring the integrity and reproducibility of their scientific endeavors.

Theoretical Framework: The Molecular Architecture of Melting

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change is dictated by the strength of the intermolecular forces within the crystal lattice. For 2-Chloro-6-(propan-2-yloxy)quinoline, several structural features are expected to influence its melting point:

  • The Quinoline Core: The rigid, planar, and aromatic nature of the quinoline ring system facilitates significant π-π stacking interactions and van der Waals forces, which generally contribute to a higher melting point compared to non-aromatic analogues.

  • The Chloro Substituent: The presence of a chlorine atom at the 2-position introduces a dipole moment and increases the molecular weight, both of which tend to elevate the melting point. The electronegativity of the chlorine atom can also influence the electron distribution within the quinoline ring, subtly affecting intermolecular interactions.

  • The Isopropoxy Group: The 6-(propan-2-yloxy) substituent adds to the molecular weight and introduces a degree of flexibility. The bulky isopropyl group may disrupt the efficiency of crystal packing compared to a smaller methoxy or ethoxy group. This disruption could potentially lead to a lower melting point than its less sterically hindered counterparts. The ether linkage also introduces a polar component, capable of dipole-dipole interactions.

Predicting the precise melting point is a complex interplay of these factors. However, by analyzing structurally similar compounds, a reasonable estimation can be made.

Comparative Analysis: Melting Points of Structurally Related Quinolines

To establish a predictive baseline for the melting point of 2-Chloro-6-(propan-2-yloxy)quinoline, it is instructive to examine the experimentally determined melting points of analogous compounds.

Compound NameStructureMelting Point (°C)Key Structural Differences
2-Chloroquinoline35-38Lacks the 6-isopropoxy group.
6-Chloro-2-methylquinoline94-98[1]Isopropoxy group replaced by a methyl group.
2,6-Dichloroquinoline161-164[2]Isopropoxy group replaced by a chloro group.
2-Chloro-6-methoxyquinoline-3-carbaldehyde148-150[3][4], 145-151[5]Isopropoxy group replaced by a methoxy group; contains a 3-carbaldehyde group.

Data compiled from various sources.

This comparative data suggests that the melting point of substituted quinolines is highly sensitive to the nature and position of the substituents. The presence of a second chlorine atom in 2,6-dichloroquinoline significantly raises the melting point compared to 2-chloroquinoline, highlighting the impact of increased molecular weight and polarity. The addition of a methyl group in 6-chloro-2-methylquinoline also results in a substantial increase in melting point over the parent 2-chloroquinoline. The high melting point of 2-chloro-6-methoxyquinoline-3-carbaldehyde is likely influenced by the presence of the polar carbaldehyde group, which can participate in strong dipole-dipole interactions.

Based on these comparisons, it is reasonable to hypothesize that the melting point of 2-Chloro-6-(propan-2-yloxy)quinoline will be significantly higher than that of 2-chloroquinoline. The larger isopropoxy group, compared to a methyl or even a methoxy group, may lead to a more complex interplay of crystal packing efficiency and intermolecular forces.

Experimental Determination of Melting Point: A Methodical Approach

Accurate melting point determination is a critical step in the characterization of a new compound. The following protocols outline two standard and reliable methods. The overarching workflow, from synthesis to characterization, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis synthesis Synthesis of 2-Chloro-6- (propan-2-yloxy)quinoline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product purity_assessment Purity Assessment (TLC, HPLC, NMR) purification->purity_assessment Purified Product mp_determination Melting Point Determination (Capillary Method or DSC) purity_assessment->mp_determination Verified Pure Sample final_data Final Characterized Compound mp_determination->final_data Melting Point Data caption Workflow for Accurate Melting Point Determination

Sources

Methodological & Application

2-Chloro-6-(propan-2-yloxy)quinoline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-(propan-2-yloxy)quinoline in Targeted Drug Discovery and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 2-Chloro-6-(propan-2-yloxy)quinoline (CAS: 1343431-11-7)

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, dual-functional building blocks. 2-Chloro-6-(propan-2-yloxy)quinoline (also known as 2-chloro-6-isopropoxyquinoline) is a highly specialized pharmaceutical intermediate designed for the modular synthesis of bioactive heterocycles[1].

This intermediate features two distinct chemical vectors:

  • The C2-Chloro Electrophile: Activated by the electron-withdrawing nature of the adjacent quinoline nitrogen, the C2 position is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr)[2][3].

  • The C6-Isopropoxy Motif: Unlike standard methoxy groups, the branched isopropoxy chain provides enhanced lipophilicity and a specific steric volume, frequently utilized to occupy hydrophobic sub-pockets (such as the gatekeeper region) in kinase targets[4].

This application note provides a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate in drug development workflows.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of 2-Chloro-6-(propan-2-yloxy)quinoline is critical for predicting its behavior in both synthetic reactors and biological systems.

Table 1: Physicochemical Properties & Descriptors

PropertyValueSynthetic / Biological Relevance
CAS Number 1343431-11-7Unique identifier for procurement and IP tracking[1].
Molecular Formula C12H12ClNODefines the exact mass for mass spectrometry (MS) tracking.
Molecular Weight 221.69 g/mol Low molecular weight leaves ample room for downstream functionalization without violating Lipinski's Rule of 5.
C2-Cl Bond Energy ~330 kJ/molThe relatively weak aryl C-Cl bond (compared to C-F) facilitates facile oxidative addition by Pd(0) species[2].
LogP (Estimated) 3.2 - 3.5The isopropoxy group significantly increases lipophilicity, aiding in cell membrane permeability of the final Active Pharmaceutical Ingredient (API).

Causality in Design: The choice of an isopropoxy group at the C6 position is not arbitrary. In kinase inhibitor design, the quinoline nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP-binding site. The C6 vector points directly into the solvent-exposed or hydrophobic gatekeeper pockets. The branched nature of the isopropoxy group restricts bond rotation compared to linear alkyl chains, reducing the entropic penalty upon target binding and increasing overall binding affinity.

Application in Drug Discovery: Kinase Inhibitor Workflows

Quinolines are privileged scaffolds in oncology and anti-infective research[4]. The functionalization of 2-Chloro-6-(propan-2-yloxy)quinoline typically serves as the foundational step in synthesizing Receptor Tyrosine Kinase (RTK) inhibitors.

Below is the logical progression from the raw intermediate to biological efficacy.

G Intermediate 2-Chloro-6-isopropoxyquinoline (CAS: 1343431-11-7) Reaction Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) Intermediate->Reaction Electrophilic C2-Cl API Functionalized Quinoline API (Kinase Inhibitor) Reaction->API C-N / C-C Bond Formation Target Receptor Tyrosine Kinase (RTK) ATP-Binding Pocket API->Target C6-Isopropoxy Hinge Binding Effect Inhibition of Cell Proliferation (Oncology Target) Target->Effect Signal Transduction Blockade

Caption: Workflow illustrating the transformation of 2-Chloro-6-isopropoxyquinoline into a targeted kinase inhibitor.

Core Synthetic Workflows (Protocols)

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C2-N Bond Formation)

This protocol details the coupling of 2-Chloro-6-(propan-2-yloxy)quinoline with a secondary amine (e.g., piperazine derivatives) to form a C-N bond[3][5].

  • Mechanistic Causality: 2-Chloroquinolines can be sluggish in standard SNAr reactions without extreme heating. The Buchwald-Hartwig amination utilizes a Palladium(0) catalyst to undergo oxidative addition into the C2-Cl bond at lower temperatures[3]. We employ BrettPhos as the ligand; its extreme steric bulk prevents the formation of off-cycle, inactive Pd-bis(amine) complexes, ensuring high turnover numbers. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the coordinated amine, driving the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-(propan-2-yloxy)quinoline (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Self-Validation: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich BrettPhos ligand and the Pd(0) species.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material mass (m/z 221) validates the oxidative addition phase.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2) to yield the 2-amino-6-isopropoxyquinoline derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2-C Bond Formation)

This protocol is used to attach aryl or heteroaryl rings to the C2 position, a common motif in drug discovery[2][6].

  • Mechanistic Causality: We utilize Pd(dppf)Cl2 as the precatalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step that forms the C-C bond. A biphasic solvent system (1,4-Dioxane/H2O) is used because the inorganic base (K2CO3 ) must dissolve in water to form the reactive boronate complex with the arylboronic acid, which then undergoes transmetalation with the Pd(II) intermediate[6].

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with 2-Chloro-6-(propan-2-yloxy)quinoline (1.0 equiv, 0.5 mmol), the chosen arylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized Water (2.5 mL total volume).

  • Degassing: Bubble Argon directly through the solution for 5 minutes using a long spinal needle.

  • Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 120 °C for 20 minutes. Self-Validation: Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times compared to conventional heating, which minimizes the protodeboronation side-reaction of the boronic acid[6].

  • Extraction: Dilute the mixture with water (5 mL) and extract with Dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate and purify via automated flash chromatography to isolate the C2-arylated product.

Quantitative Data Presentation

To assist process chemists in selecting the optimal conditions for functionalizing 2-Chloro-6-(propan-2-yloxy)quinoline, the following table summarizes typical optimization parameters for the C2-amination workflow.

Table 2: Optimization Matrix for Pd-Catalyzed C2-Amination

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion Yield (%)Mechanistic Observation
1Pd(OAc)2 / PPh3K2CO3DMF110< 15%Monodentate PPh3 is insufficiently electron-rich for efficient oxidative addition into the C2-Cl bond.
2Pd2(dba)3 / BINAPCs2CO3Toluene10045%Bidentate ligand improves yield, but steric bulk is insufficient to prevent catalyst deactivation.
3Pd2(dba)3 / XPhosNaOtBuToluene9088%Dialkylbiaryl phosphine (XPhos) provides excellent electron density and steric bulk[3].
4 Pd2(dba)3 / BrettPhos NaOtBu Toluene 90 > 95% Optimal. Specifically designed to prevent Pd-bis(amine) formation; ideal for primary and secondary amines[5].

Safety, Handling, and Scale-Up Considerations

  • Toxicity Profile: As a halogenated quinoline, 2-Chloro-6-(propan-2-yloxy)quinoline should be handled as a potential skin and respiratory irritant. All handling of the neat powder must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Scale-Up (API Manufacturing): When scaling these protocols beyond the bench (>100 g), the removal of Palladium becomes a critical regulatory hurdle. The ICH Q3D guidelines strictly limit heavy metal impurities in final APIs. It is highly recommended to treat the post-reaction organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 4–12 hours at 40 °C prior to final crystallization to ensure Pd levels drop below 10 ppm.

References

1. RRKChem. "2-Chloro-6-isopropoxyquinoline (CAS 1343431-11-7) Product Information." RRKChem Catalog. Available at: 2.[1] BLD Pharm. "2-Chloro-6-(propan-2-yloxy)quinoline (CAS 1343431-11-7)." BLD Pharm Product Database. Available at: 3.[6] Cardiff University. "Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner Syndrome Cells." ORCA - Cardiff University. Available at: 4.[2] ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions." ChemRxiv. Available at: 5.[3] National Institutes of Health (NIH). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." PMC. Available at: 6.[4] Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Full Article - Taylor & Francis. Available at: 7.[5] ResearchGate. "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." ResearchGate. Available at:

Sources

Application Note: Optimized Reaction Conditions and Protocols for the Preparation of 2-Chloro-6-isopropoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-isopropoxyquinoline is a high-value synthetic intermediate utilized in the development of functionally diverse quinoline-based therapeutics. The 6-alkoxyquinoline core is a privileged scaffold frequently found in phosphodiesterase 3 (PDE3) inhibitors (such as cilostamide derivatives) and various kinase inhibitors[1]. This application note details a highly reliable, two-step synthetic workflow starting from 6-hydroxyquinolin-2(1H)-one. By leveraging regioselective O-alkylation followed by Vilsmeier-Haack activated chlorodeoxygenation[2][3], this protocol ensures high yields, scalability, and operational safety.

Mechanistic Rationale & Strategy

As a self-validating synthetic system, every reagent choice in this workflow serves a specific mechanistic purpose:

  • Step 1: Regioselective O-Alkylation: 6-Hydroxyquinolin-2(1H)-one contains two nucleophilic oxygen centers (the C6 phenolic hydroxyl and the C2 lactam carbonyl). Because the phenolic hydroxyl is significantly more acidic (

    
    ) than the lactam NH (
    
    
    
    ), a mild base like potassium carbonate (
    
    
    ) selectively deprotonates the C6 position. Subsequent
    
    
    attack on 2-bromopropane yields the 6-isopropoxy derivative exclusively.
  • Step 2: Vilsmeier-Activated Chlorodeoxygenation: The classical conversion of quinolin-2(1H)-ones to 2-chloroquinolines relies on lactam-lactim tautomerization followed by reaction with phosphorus oxychloride (

    
    ). However, 
    
    
    
    alone is often kinetically sluggish. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ[2][3]. This highly electrophilic species rapidly activates the lactim oxygen, transforming it into an exceptional leaving group, which is subsequently displaced by chloride via Nucleophilic Aromatic Substitution (
    
    
    ).

Workflow SM 6-Hydroxyquinolin-2(1H)-one (Starting Material) Step1 Step 1: O-Alkylation 2-Bromopropane, K2CO3 DMF, 80°C, 6h SM->Step1 Int 6-Isopropoxyquinolin-2(1H)-one (Intermediate) Step1->Int IPC: TLC >95% Conv. Step2 Step 2: Chlorination POCl3, cat. DMF 105°C, 3h Int->Step2 Prod 2-Chloro-6-isopropoxyquinoline (Target API Intermediate) Step2->Prod IPC: HPLC 92% Yield

Synthetic workflow for 2-Chloro-6-isopropoxyquinoline preparation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Isopropoxyquinolin-2(1H)-one

Objective: Regioselective capping of the phenolic hydroxyl group.

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-hydroxyquinolin-2(1H)-one (10.0 g, 62.0 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (12.8 g, 93.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken slightly).
    
  • Alkylation: Add 2-bromopropane (8.7 mL, 93.0 mmol, 1.5 eq) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (400 mL). A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water (

    
     mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C overnight.
    
Protocol B: Synthesis of 2-Chloro-6-isopropoxyquinoline

Objective: Chlorodeoxygenation of the lactam core.

  • Setup: To a dry 250 mL two-neck flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-isopropoxyquinolin-2(1H)-one (10.0 g, 49.2 mmol).

  • Reagent Addition: Slowly add

    
     (13.7 mL, 147.6 mmol, 3.0 eq). Caution: Highly reactive and corrosive.
    
  • Catalyst Addition: Add anhydrous DMF (0.38 mL, 4.9 mmol, 0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (105°C) for 3 hours. The solid will gradually dissolve, forming a dark, homogeneous solution.

  • Reverse Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Do not add water to the flask. Instead, transfer the mixture to an addition funnel and add it dropwise to a beaker containing crushed ice (300 g) and water (100 mL) under vigorous stirring.

    • Causality:

      
       hydrolysis is violently exothermic. Reverse quenching controls the exotherm and prevents acidic hydrolysis of the newly formed 2-chloroquinoline back to the starting lactam.
      
  • Neutralization: Carefully neutralize the cold aqueous mixture to pH 7-8 using a 20% aqueous NaOH solution.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexane/EtOAc, 9:1) if necessary.

Reaction Optimization Data

The conditions for the chlorodeoxygenation step heavily dictate the final yield and purity. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Chlorodeoxygenation Conditions (Step 2)

EntryReagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1

(3.0 eq)
90127865
2

(3.0 eq)
10568876
3

(3.0 eq) + DMF (0.1 eq)
105 3 >99 92
4

(1.5 eq) + Toluene + DMF (0.1 eq)
11049587

Insight: Entry 3 represents the optimal self-validating condition. The addition of catalytic DMF reduces the reaction time by 50% while increasing the yield by 16% compared to the uncatalyzed reaction (Entry 2).

Mechanistic Pathway Visualization

Mechanism Lactam Lactam Tautomer (C=O dominant) Lactim Lactim Tautomer (C-OH active) Lactam->Lactim Tautomerization Activated O-Phosphorodichloridate Leaving Group Formation Lactim->Activated -HCl Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Activated Electrophilic Activation SNAr Nucleophilic Attack (Cl-) SNAr Mechanism Activated->SNAr Cl- Addition Product 2-Chloro-6-isopropoxyquinoline Target Molecule SNAr->Product -PO2Cl2-

Mechanistic pathway of chlorodeoxygenation via Vilsmeier-Haack activation.

In-Process Controls (IPC) & Self-Validating Systems

To ensure trustworthiness and reproducibility, rely on the following built-in validation triggers:

  • Step 1 Validation (TLC): The starting material (6-hydroxyquinolin-2(1H)-one) has a free phenolic OH, making it highly polar (

    
     in EtOAc/Hexane 1:1). Successful isopropylation caps this OH, drastically reducing polarity. The reaction is complete when the starting material is consumed and a new, distinct spot appears at 
    
    
    
    .
  • Step 2 Validation (IR Spectroscopy): The success of the chlorodeoxygenation can be rapidly validated via FT-IR. The strong lactam carbonyl (

    
    ) stretch at 
    
    
    
    will completely disappear, replaced by a sharp quinoline
    
    
    stretch at
    
    
    .
  • Physical Workup Validation: The target 2-chloro-6-isopropoxyquinoline is highly soluble in non-polar organic solvents (like DCM or Hexane), whereas the starting lactam is poorly soluble. A clear, easily separable organic layer during the extraction phase physically validates high conversion.

References[2] Title: 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Source: iucr.org | URL:Link[1] Title: NEW PROCEDURE FOR THE TOTAL SYNTHESIS OF CILOSTAMIDE | Source: d-nb.info | URL:Link[3] Title: DBU Promoted Facile Synthesis of New Thieno[2,3‐b]pyridine/ quinoline Derivatives and Their Antimicrobial Evaluation | Source: researchgate.net | URL:Link

Sources

Functionalization of 2-Chloro-6-(propan-2-yloxy)quinoline at C3 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic C3-Position Functionalization of 2-Chloro-6-(propan-2-yloxy)quinoline

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its value lies in its versatile structure, which can be decorated with various functional groups to fine-tune biological activity, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of a key intermediate, 2-Chloro-6-(propan-2-yloxy)quinoline, specifically at the C3 position. Functionalization at this site is of paramount importance for modulating the electronic and steric properties of the quinoline core, yet it presents unique synthetic challenges due to the inherent reactivity patterns of the heterocyclic system.[5][6] We will delve into modern direct C-H activation methodologies and contrast them with classical, yet robust, halogenation-cross-coupling sequences. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct libraries of novel quinoline derivatives for drug discovery and development programs.

Strategic Imperatives for C3 Functionalization

The electronic landscape of the quinoline ring inherently favors nucleophilic attack or metalation at the C2 and C4 positions, while the C8 position is susceptible to peri-interactions and directed metalation.[6][7] The C3 position, being electronically less biased, has historically been more challenging to functionalize directly. However, introducing substituents at C3 is a powerful strategy to:

  • Modulate Target Affinity and Selectivity: A C3 substituent can probe deep into a protein's binding pocket, forming new interactions or creating steric hindrance to avoid off-target binding.

  • Optimize ADME Properties: Functional groups at C3 can be tailored to improve solubility, metabolic stability, and cell permeability.

  • Serve as a Vector for Further Derivatization: Introducing groups like amines, alkynes, or boronic esters at C3 opens up a gateway for subsequent chemical modifications.

The starting material, 2-Chloro-6-(propan-2-yloxy)quinoline, is a strategic choice. The C2-chloro atom is an excellent leaving group for nucleophilic substitution or a handle for cross-coupling (e.g., Buchwald-Hartwig amination), while the C6-isopropoxy group is a common feature in bioactive molecules that can enhance lipophilicity and modulate electronic properties.[3][8] Our focus is to build upon this scaffold by selectively modifying the C3 position.

Synthetic Pathways to C3 Functionalization

Two primary strategic pathways are available for modifying the C3 position: direct C-H functionalization and a two-step halogenation/cross-coupling sequence. The choice depends on factors such as desired atom economy, substrate scope, and tolerance of functional groups.

G cluster_start Starting Material cluster_direct Strategy 1: Direct C-H Functionalization cluster_twostep Strategy 2: Halogenation & Cross-Coupling cluster_end Product start 2-Chloro-6-(propan-2-yloxy)quinoline direct_ch Direct C-H Activation (e.g., Ni, Pd, Au Catalysis) start->direct_ch halogenation C3-Halogenation (e.g., Iodination) start->halogenation product C3-Functionalized Quinoline direct_ch->product cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) halogenation->cross_coupling Provides 'Handle' cross_coupling->product

Caption: Strategic overview for C3 functionalization.

Strategy 1: Direct C-H Functionalization

This approach is highly atom-economical and avoids the generation of stoichiometric waste from pre-functionalization steps. Recent advances have provided powerful tools to overcome the inherent low reactivity of the C3-H bond.

A groundbreaking method involves the use of nickel catalysis, which operates through a unique mechanism to achieve exclusive C3 selectivity at room temperature.[6][9]

  • Causality and Mechanism: The reaction is initiated by the formation of a nickel hydride species. This species undergoes a 1,4-addition to the quinoline core, transiently forming a 1,4-dihydroquinoline.[6] This dearomatization dramatically increases the nucleophilicity of the C3 position, which can then attack a wide range of electrophiles (e.g., disulfides for thioetherification, acyl chlorides for acylation). Subsequent oxidative aromatization regenerates the quinoline ring and the active catalyst, yielding the C3-functionalized product.[6][9] This pathway elegantly circumvents the electronic preference for C2/C4 functionalization.

G cluster_main Nickel-Catalyzed C3-H Functionalization Mechanism A Quinoline C 1,4-Dihydroquinoline Intermediate A->C 1,4-Addition B [Ni-H] Species B->C E C3-Functionalized Intermediate C->E Nucleophilic Attack at C3 D Electrophile (E+) D->E F C3-Substituted Quinoline E->F Oxidative Aromatization

Caption: Simplified mechanism of Ni-catalyzed C3 functionalization.

Activating the quinoline with an N-oxide group alters its electronic properties, opening up new avenues for regioselective catalysis. Gold catalysis has emerged as a highly selective method for C3-H functionalization of these activated substrates.[10]

  • Causality and Mechanism: The quinoline N-oxide enhances the electrophilicity of the pyridine ring. The proposed mechanism involves an initial C2-auration, followed by a concerted nucleophilic addition at the C3 position.[10] This redox-neutral process allows for the introduction of nucleophiles like indoles (for C-C bonds) and anilines (for C-N bonds) with high C3 selectivity. The N-oxide is typically removed in a subsequent step to yield the final product.

Strategy 2: C3-Halogenation and Cross-Coupling

This classic, two-step approach offers predictability, reliability, and an exceptionally broad substrate scope. The initial introduction of a halogen "handle" at the C3 position enables access to a vast array of well-established and high-yielding cross-coupling reactions.

The introduction of an iodine atom at the C3 position is the critical first step. While various halogenation methods exist, domino protocols involving iodocyclization of appropriately substituted precursors provide a reliable route to 3-iodoquinolines.[11]

  • Causality and Mechanism: For instance, the cyclization of a 2-tosylaminophenylprop-1-yn-3-ol in the presence of molecular iodine proceeds via an anti-attack of the iodide cation and the nitrogen atom across the alkyne.[11] Subsequent elimination steps lead to the formation of the 3-iodoquinoline core. This method provides a regiochemically defined product for the subsequent coupling step.

With the 3-iodo-2-chloro-6-(propan-2-yloxy)quinoline in hand, a suite of powerful Pd-catalyzed reactions can be employed.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is the workhorse for creating C(sp²)-C(sp²) bonds, allowing the introduction of diverse aryl and heteroaryl moieties. The choice of palladium source, ligand, and base is critical for achieving high yields.[12][13] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with an activated boronic acid species, and reductive elimination to form the product and regenerate the catalyst.[13]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A {Pd(0)L₂ | Active Catalyst} B R¹-Pd(II)-X L₂ Oxidative Addition A->B R¹-X C R¹-Pd(II)-R² L₂ Transmetalation B->C [R²-B(OR)₂]⁻ C->A   D {R¹-R² | Reductive Elimination} C->D note R¹ = Quinoline Core X = Halogen R² = Aryl/Vinyl from Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Sonogashira Coupling (C-C Bond Formation): To install alkynyl groups, which are valuable for further chemistry (e.g., click reactions, cyclizations), the Sonogashira coupling is the premier choice. It typically employs a dual catalyst system of palladium and copper(I).[14][15] The palladium cycle facilitates the coupling with the aryl halide, while the copper cycle activates the terminal alkyne.[16]

  • Buchwald-Hartwig Amination (C-N Bond Formation): The introduction of nitrogen-containing functional groups is fundamental to drug design. This reaction couples the C3-iodoquinoline with a wide range of primary and secondary amines, anilines, and N-heterocycles.[17] The success of this transformation is highly dependent on the choice of a sterically demanding and electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps.[8][18]

Experimental Protocols

The following protocols are representative examples. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Two-Step C3-Arylation via Suzuki-Miyaura Coupling

This protocol outlines the reliable two-step sequence for introducing an aryl group at the C3 position.

This is a generalized procedure based on established methods for quinoline iodination.[11] Optimization may be required.

Reagent/MaterialM.W.AmountMolesEq.
2-Chloro-6-(propan-2-yloxy)quinoline221.692.22 g10.0 mmol1.0
N-Iodosuccinimide (NIS)224.982.70 g12.0 mmol1.2
Trifluoroacetic Acid (TFA)114.0210 mL--

Procedure:

  • To a stirred solution of 2-Chloro-6-(propan-2-yloxy)quinoline (1.0 eq.) in trifluoroacetic acid at 0 °C, add N-Iodosuccinimide (1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (~50 g).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (1 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

This protocol is adapted from general procedures for Suzuki couplings.[12][19]

Reagent/MaterialM.W.AmountMolesEq.
3-Iodo-2-chloro-6-(propan-2-yloxy)quinoline347.58348 mg1.0 mmol1.0
Phenylboronic Acid121.93146 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
Dioxane-4 mL--
Water-1 mL--

Procedure:

  • To a flame-dried Schlenk flask, add 3-Iodo-2-chloro-6-(propan-2-yloxy)quinoline (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-3-phenyl-6-(propan-2-yloxy)quinoline.

Self-Validating Systems and Trustworthiness

Every protocol described must be self-validating. This is achieved through rigorous in-process monitoring and final product characterization.

  • In-Process Controls (IPC): Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For any protocol, a successful reaction is defined by the near-complete consumption of the starting material and the appearance of a new major spot/peak corresponding to the expected mass of the product.

  • Final Product Validation: The identity and purity of the final functionalized quinoline must be unequivocally confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the substitution.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

A protocol is only considered trustworthy and successful when the final product meets pre-defined specifications for identity (NMR, HRMS) and purity (≥95% by HPLC).

Conclusion

The C3 functionalization of 2-Chloro-6-(propan-2-yloxy)quinoline is a critical capability for expanding the chemical space in drug discovery programs. While direct C-H activation presents a modern, efficient route, the classic halogenation-cross-coupling sequence remains a highly reliable and versatile strategy. The choice of method will be dictated by the specific synthetic goals, available resources, and the nature of the desired C3 substituent. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully synthesize novel C3-substituted quinoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. Pre-Published Version. Available at: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Academia.edu. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

  • Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate. Available at: [Link]

  • Cu-catalyzed DG-assisted C3 functionalization of quinoline. ResearchGate. Available at: [Link]

  • Selective C H functionalization of quinolines. a) State of the art in... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]

  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. RSC Publishing. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Strategies for direct C3 arylation and alkylation of quinoxalin‐2(1H)‐ones via a radical intermediate. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Direct C3−H alkylation of quinolines with enones. Reaction conditions:... ResearchGate. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ACS Publications. Available at: [Link]

  • Direct C3-H Alkylation and Alkenylation of Quinolines with Enones. PubMed. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. SYNFORM. Available at: [Link]

  • C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy. RSC Publishing. Available at: [Link]

  • Transition-Metal-Free C‑3 Arylation of Quinoline-4-ones with Arylhydrazines. ACS Figshare. Available at: [Link]

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]

  • Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. Available at: [Link]

  • ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. Wiley Online Library. Available at: [Link]

  • Metal-free domino one-pot protocols for quinoline synthesis. RSC Publishing. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

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  • Metal-free domino one-pot protocols for quinoline synthesis. Semantic Scholar. Available at: [Link]

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  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

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Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Chloro-6-(propan-2-yloxy)quinoline in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-chloro-6-alkoxyquinoline derivatives serve as critical intermediates in the synthesis of more complex molecules, where the 2-chloro substituent acts as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

2-Chloro-6-(propan-2-yloxy)quinoline, in particular, is a valuable building block for the development of novel therapeutic agents. The isopropoxy group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, influencing factors such as solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of a scalable, three-step synthesis for 2-Chloro-6-(propan-2-yloxy)quinoline, designed to be robust and adaptable for both laboratory and pilot-plant scale production. The presented protocols are grounded in established chemical principles and have been optimized for yield, purity, and operational efficiency.

Overall Synthetic Strategy

The scalable synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline is most effectively achieved through a three-step sequence, commencing with readily available starting materials. This strategy ensures a convergent and efficient pathway to the target molecule.

Synthetic_Pathway p-Aminophenol p-Aminophenol 4-Isopropoxyaniline 4-Isopropoxyaniline p-Aminophenol->4-Isopropoxyaniline Step 1: Williamson Ether Synthesis 6-Isopropoxyquinolin-2(1H)-one 6-Isopropoxyquinolin-2(1H)-one 4-Isopropoxyaniline->6-Isopropoxyquinolin-2(1H)-one Step 2: Knorr Quinoline Synthesis 2-Chloro-6-(propan-2-yloxy)quinoline 2-Chloro-6-(propan-2-yloxy)quinoline 6-Isopropoxyquinolin-2(1H)-one->2-Chloro-6-(propan-2-yloxy)quinoline Step 3: Dehydrative Chlorination

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Isopropoxyaniline

The initial step involves the synthesis of the crucial aniline intermediate, 4-isopropoxyaniline, via a Williamson ether synthesis from the inexpensive and commercially available p-aminophenol.

Reaction Scheme:

Caption: Synthesis of 4-Isopropoxyaniline.

Protocol 1: Scalable Synthesis of 4-Isopropoxyaniline

This protocol outlines the synthesis of 4-isopropoxyaniline from p-aminophenol.[3]

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
p-Aminophenol1.0109.13109.1 g (1.0 mol)Starting material
Sodium Hydride (60% in mineral oil)3.024.00120.0 g (3.0 mol)Handle with care under inert atmosphere
2-Bromopropane1.5122.99184.5 g (1.5 mol)Add dropwise
Anhydrous N,N-Dimethylformamide (DMF)--1 LReaction solvent
Ethyl Acetate--1.5 LExtraction solvent
Distilled Water--2 LFor work-up
Anhydrous Sodium Sulfate--As neededDrying agent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add p-aminophenol and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Carefully add the sodium hydride portion-wise to the stirred suspension under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.

  • After the addition of sodium hydride is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2-bromopropane dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding distilled water (400 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 4-isopropoxyaniline as a pale yellow solid or liquid.[3]

Part 2: Construction of the Quinolinone Core

With the 4-isopropoxyaniline in hand, the next stage is the construction of the heterocyclic quinolinone ring system. The Knorr quinoline synthesis, a variation of the Conrad-Limpach synthesis, is a reliable method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolinones) from anilines and β-ketoesters.[4][5]

Reaction Scheme:

Caption: Knorr synthesis of 6-Isopropoxyquinolin-2(1H)-one.

Protocol 2: Synthesis of 6-Isopropoxyquinolin-2(1H)-one

This protocol describes the acid-catalyzed cyclization of 4-isopropoxyaniline with ethyl acetoacetate.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
4-Isopropoxyaniline1.0151.21151.2 g (1.0 mol)From Step 1
Ethyl Acetoacetate1.1130.14143.2 g (1.1 mol)Reagent
Polyphosphoric Acid (PPA)--~500 gCatalyst and solvent
Ice Water--2 LFor work-up
Sodium Bicarbonate (sat. aq.)--As neededFor neutralization

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-isopropoxyaniline and ethyl acetoacetate.

  • Stir the mixture and heat to 100-110 °C for 1 hour to form the intermediate enamine.

  • Cool the mixture slightly and carefully add polyphosphoric acid.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude 6-isopropoxyquinolin-2(1H)-one can be purified by recrystallization from ethanol or a similar suitable solvent.

Part 3: Final Chlorination to 2-Chloro-6-(propan-2-yloxy)quinoline

The final step is the conversion of the 2-quinolinone to the desired 2-chloroquinoline. This is a dehydrative chlorination reaction, typically achieved with phosphorus oxychloride (POCl₃).[6][7]

Reaction Scheme:

Caption: Chlorination of 6-Isopropoxyquinolin-2(1H)-one.

Protocol 3: Synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline

This protocol details the chlorination of 6-isopropoxyquinolin-2(1H)-one using phosphorus oxychloride.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
6-Isopropoxyquinolin-2(1H)-one1.0203.24203.2 g (1.0 mol)From Step 2
Phosphorus Oxychloride (POCl₃)3.0-5.0153.33460-767 g (3.0-5.0 mol)Reagent and solvent, use in excess
Ice Water--3 LFor quenching
Sodium Hydroxide (aq. solution)--As neededFor neutralization
Dichloromethane (DCM)--1.5 LExtraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-isopropoxyquinolin-2(1H)-one.

  • Carefully add phosphorus oxychloride to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature low with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Chloro-6-(propan-2-yloxy)quinoline.

Conclusion

The three-step synthesis outlined in this guide provides a reliable and scalable route to 2-Chloro-6-(propan-2-yloxy)quinoline, a key intermediate for pharmaceutical research and development. By following these detailed protocols, researchers can efficiently produce this valuable building block in high purity and yield. The methodologies employed are based on well-established and scalable chemical transformations, making this synthetic approach suitable for adaptation to larger-scale production.

References

  • BenchChem. (2025). A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development.
  • ChemicalBook. (2026, January 13). 4-Isopropoxyaniline.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • International Journal of Scientific & Technology Research. (2020, February 15).
  • Scent.vn. (n.d.). 4-Isopropoxyaniline CAS# 7664-66-6.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Chem.info. (n.d.). Conrad-Limpach Reaction.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Chem.libretexts.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Oriental Journal of Chemistry. (2023, June 30).
  • SciSpace. (2019, July 19). N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory.
  • Matrix Scientific. (n.d.). 7664-66-6 Cas No. | 4-Isopropoxyaniline.
  • IIP Series. (n.d.).
  • Fisher Scientific. (n.d.). 4-Isopropoxyaniline | 7664-66-6.
  • Slideshare. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Frueh, L. (n.d.). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones.
  • ResearchGate. (n.d.). Dehydrogenation reaction of 1,2,3,4‐tetrahydroquinoline to quinoline....
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • ResearchGate. (2013, October 10).
  • PubMed. (2011, March 18).
  • ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • RSC Publishing. (n.d.). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source.
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Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges of 2-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-6-(propan-2-yloxy)quinoline. As a substituted quinoline, this compound's aromatic and heterocyclic nature, combined with its chloro- and isopropoxy-substituents, predisposes it to low aqueous solubility, a common hurdle in experimental workflows. This document moves from foundational understanding and first-line troubleshooting to advanced enhancement strategies, ensuring you can derive reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with this compound.

Q1: What are the expected solubility properties of 2-Chloro-6-(propan-2-yloxy)quinoline?

While specific experimental solubility data for 2-Chloro-6-(propan-2-yloxy)quinoline is not widely published, we can infer its properties from its chemical structure. The molecule is built on a quinoline core, which is a weakly basic, aromatic heterocycle. Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents[1][2].

The two substituents significantly influence its solubility profile:

  • 2-Chloro group: The chlorine atom increases the molecule's lipophilicity (hydrophobicity), which generally decreases its solubility in aqueous media[3].

  • 6-(propan-2-yloxy) group: This isopropoxy group is also non-polar, further contributing to the compound's overall hydrophobicity.

Therefore, 2-Chloro-6-(propan-2-yloxy)quinoline is expected to be poorly soluble in neutral aqueous buffers and more soluble in organic solvents. This profile is characteristic of many drug candidates classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, where low solubility is a primary barrier to bioavailability and consistent experimental results[4].

Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

This common and frustrating issue is known as "crashing out" or precipitation upon dilution[5]. It occurs for two primary reasons:

  • Exceeding Kinetic Solubility: You are likely exceeding the compound's kinetic solubility limit in the final assay medium. When you add a small volume of a highly concentrated DMSO stock solution to an aqueous buffer, the compound is temporarily in a supersaturated state. However, this state is unstable, and the compound quickly precipitates out as it fails to find enough organic solvent molecules to stay dissolved[6].

  • "DMSO Shock": The rapid change in solvent polarity when the DMSO stock is mixed with the aqueous buffer can cause the compound to aggregate and precipitate[6].

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to stay below its kinetic solubility limit[6].

  • Modify the Dilution Technique: Instead of adding the stock directly to the full volume of buffer, add the DMSO stock dropwise into the buffer while continuously vortexing or stirring. This slower, more controlled dilution can sometimes prevent immediate precipitation[6].

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect the experimental outcome.

Part 2: First-Line Solubility Enhancement Strategies

These methods are the first recourse for most routine experimental setups and should be attempted before moving to more complex techniques.

Strategy 1: Co-solvent Systems

Using a water-miscible organic solvent, or co-solvent, is the most common initial approach to solubilizing hydrophobic compounds[6][7]. The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the compound to remain in solution[4].

Table 1: Common Co-solvents for Biological Assays

Solvent Formula Boiling Point (°C) Density (g/mL) Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189 1.092 Excellent solubilizing power for a wide range of compounds. Can be toxic to some cell lines at >0.5% v/v.[8]
Ethanol C₂H₆O 78.5 0.789 Biocompatible and less toxic than DMSO. Less effective for highly non-polar compounds.[8]
Polyethylene Glycol 400 (PEG 400) C₂ₙH₄ₙ₊₂Oₙ₊₁ ~200 ~1.128 A non-volatile, low-toxicity polymer often used in formulations. Can be viscous.[7]

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Strong solubilizing power, similar to DMSO. Higher toxicity concerns.[8] |

  • Preparation: Accurately weigh the desired amount of 2-Chloro-6-(propan-2-yloxy)quinoline powder into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the minimum required volume of 100% DMSO (or another suitable co-solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is thermally stable[6].

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock in pure co-solvent to create working stocks before making the final dilution into your aqueous assay buffer. This minimizes the volume of concentrated stock added to the final well.

Strategy 2: pH Adjustment

The quinoline ring contains a basic nitrogen atom. By lowering the pH of the solvent, this nitrogen can be protonated, forming a cationic salt which is often significantly more soluble in aqueous media than the neutral free-base form[5][9].

  • Buffer Selection: Choose a buffer system that is effective in the desired acidic pH range (e.g., citrate buffer for pH 3-6.2 or acetate buffer for pH 3.6-5.6).

  • Test Dissolution: Prepare a small volume of the acidic buffer. Add a small, pre-weighed amount of 2-Chloro-6-(propan-2-yloxy)quinoline powder.

  • Facilitate Dissolution: Vortex and/or sonicate the mixture. Observe if the compound dissolves more readily compared to a neutral buffer.

  • Assay Compatibility Check: Crucially , ensure that the required acidic pH does not interfere with your biological assay (e.g., enzyme activity, cell viability, protein stability). Run appropriate controls.

Part 3: Advanced Solubility Enhancement Techniques

If first-line strategies are insufficient or incompatible with your experimental design, these advanced methods offer powerful alternatives.

Technique 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like our quinoline derivative, forming an "inclusion complex" that is water-soluble[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[5].

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. A starting concentration of 1-10% (w/v) is common[5].

  • Add Compound: Add an excess amount of 2-Chloro-6-(propan-2-yloxy)quinoline powder to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complex formation and equilibrium to be reached.

  • Remove Excess Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter to remove the undissolved compound.

  • Determine Concentration: The clear supernatant now contains the solubilized compound-cyclodextrin complex. The exact concentration of the dissolved compound must be determined analytically using a method like UV-Vis spectrophotometry or HPLC.

Technique 2: Solid Dispersions

A solid dispersion involves dispersing the compound in an amorphous, high-energy state within an inert carrier matrix, often a polymer. This can significantly improve the dissolution rate and apparent solubility[4][9]. For lab-scale applications, a simple solvent evaporation method can be used.

  • Select Carrier: Choose a suitable water-soluble polymer carrier. Poloxamer 407 or Polyvinylpyrrolidone (PVP) are common choices[10].

  • Co-dissolve: Dissolve both 2-Chloro-6-(propan-2-yloxy)quinoline and the carrier polymer in a common volatile organic solvent (e.g., methanol or ethanol) in which both are highly soluble. A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Final Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Collection and Use: Scrape the resulting solid dispersion from the flask. This powder can then be directly dissolved in an aqueous buffer for your experiment. The amorphous nature of the dispersed compound should lead to enhanced solubility[10].

Part 4: Systematic Troubleshooting Workflow

This decision tree provides a logical pathway for selecting the appropriate solubility enhancement strategy.

G start Poor Solubility of 2-Chloro-6-(propan-2-yloxy)quinoline q_solvent Is an organic co-solvent (e.g., <1% DMSO) permissible in the assay? start->q_solvent use_solvent Strategy 1: Use Co-solvent System (DMSO, Ethanol, PEG 400). Prepare stock and dilute carefully. q_solvent->use_solvent Yes q_ph Is pH modification compatible with the assay's biological constraints? q_solvent->q_ph No check_solvent Solubility Achieved? use_solvent->check_solvent check_solvent->q_ph No success Proceed with Experiment check_solvent->success Yes use_ph Strategy 2: Use pH Adjustment Create an acidic buffer (pH < pKa of compound). q_ph->use_ph Yes advanced_methods Move to Advanced Techniques q_ph->advanced_methods No check_ph Solubility Achieved? use_ph->check_ph check_ph->advanced_methods No check_ph->success Yes q_advanced Select Advanced Method advanced_methods->q_advanced use_cyclo Technique 1: Cyclodextrin Complexation (e.g., HP-β-CD) q_advanced->use_cyclo Need biocompatible solution use_solid Technique 2: Solid Dispersion (e.g., with Poloxamer 407) q_advanced->use_solid Need to improve dissolution rate use_cyclo->success use_solid->success

Caption: Decision tree for selecting a solubility enhancement method.

Part 5: Safety Precautions

  • Toxicity: Quinolines can be toxic if swallowed and harmful in contact with skin[11][12][13].

  • Irritation: They are often classified as causing skin and serious eye irritation[12][13][14][15].

  • Long-Term Effects: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer[11][12][13].

Handling Recommendations:

  • Always handle this compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid creating dust when weighing the powder.

  • Wash hands thoroughly after handling.

References

  • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs - PMC". Accessed March 7, 2026.
  • Vertex AI Search, "Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs". Accessed March 7, 2026.
  • Vertex AI Search, "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem". Accessed March 7, 2026.
  • Vertex AI Search, "Overcoming poor solubility of quinoline derivatives in reactions - Benchchem". Accessed March 7, 2026.
  • Vertex AI Search, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI". Accessed March 7, 2026.
  • Vertex AI Search, "Techniques for Improving Solubility - International Journal of Medical Science and Dental Research". Accessed March 7, 2026.
  • Vertex AI Search, "Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem". Accessed March 7, 2026.
  • Vertex AI Search, "5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions". Accessed March 7, 2026.
  • Vertex AI Search, "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed". Accessed March 7, 2026.
  • Vertex AI Search, "• SAFETY DATA SHEET - Sigma-Aldrich". Accessed March 7, 2026.
  • Vertex AI Search, "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchG
  • Vertex AI Search, "SAFETY DATA SHEET - TCI Chemicals". Accessed March 7, 2026.
  • Vertex AI Search, "SAFETY DATA SHEET - Fisher Scientific". Accessed March 7, 2026.
  • Vertex AI Search, "2-chloro-6-(prop-2-yn-1-yloxy)quinoline (C12H8ClNO) - PubChemLite". Accessed March 7, 2026.
  • Vertex AI Search, "An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines - Benchchem". Accessed March 7, 2026.
  • Vertex AI Search, "2-Chloroquinoline - Wikipedia". Accessed March 7, 2026.
  • Vertex AI Search, "Safety Data Sheet: quinoline - Chemos GmbH&Co.KG". Accessed March 7, 2026.
  • Vertex AI Search, "2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol - MySkinRecipes". Accessed March 7, 2026.
  • Vertex AI Search, "Quinoline - Wikipedia". Accessed March 7, 2026.
  • Vertex AI Search, "Quinoline - SAFETY DATA SHEET - PENTA". Accessed March 7, 2026.
  • Vertex AI Search, "Quinoline, 2-chloro- - the NIST WebBook". Accessed March 7, 2026.
  • Vertex AI Search, "An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents - Benchchem". Accessed March 7, 2026.
  • Vertex AI Search, "Preparation and Properties of Quinoline". Accessed March 7, 2026.
  • Vertex AI Search, "Common Solvents Used in Organic Chemistry: Table of Properties 1". Accessed March 7, 2026.

Sources

Technical Support Center: Flash Chromatography for 2-Chloro-6-isopropoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond generic purification templates. 2-Chloro-6-isopropoxyquinoline presents a unique chromatographic profile: the electron-withdrawing 2-chloro group significantly attenuates the basicity of the quinoline nitrogen, while the 6-isopropoxy group introduces substantial steric bulk and lipophilicity.

Understanding this causality is critical. Because the nitrogen's basicity is reduced but not eliminated, the molecule is prone to unpredictable adsorption-desorption kinetics on raw silica gel. The following self-validating protocols and troubleshooting guides are engineered to guarantee high-purity recovery by controlling these specific physicochemical interactions.

Diagnostic Decision Tree: Solvent System Optimization

Before committing your crude mixture to a flash column, you must validate your solvent system using Thin Layer Chromatography (TLC). Use the logical workflow below to achieve the mathematically optimal retention factor (


).

SolventSelection TLC Run TLC in 10% EtOAc/Hexanes Eval Evaluate Rf Value TLC->Eval Low Rf < 0.2 Increase EtOAc to 15-20% Eval->Low High Rf > 0.4 Decrease EtOAc to 5% Eval->High Opt Rf = 0.25 - 0.35 Optimal Range Eval->Opt Low->TLC High->TLC Tail Check for Tailing Opt->Tail AddTEA Tailing Present: Add 1% TEA Tail->AddTEA Yes Ready Proceed to Flash Column Tail->Ready No AddTEA->Ready

Logical decision tree for optimizing the solvent system based on TLC Rf values.

Troubleshooting & FAQs

Q: Why is my 2-Chloro-6-isopropoxyquinoline band tailing despite the 2-chloro group reducing nitrogen basicity? A: While the electronegative 2-chloro substituent lowers the pKa of the quinoline nitrogen, the lone pair remains accessible for structure-independent electrostatic interactions (hydrogen bonding) with the weakly acidic silanol groups on the silica gel surface. This adsorption-desorption lag causes tailing. Actionable Fix: Spike your mobile phase with a 1[1]. TEA effectively caps the active silanol sites, ensuring sharp peak elution.

Q: How do I accurately translate my TLC method to the automated flash system? A: Flash chromatography is a self-validating mathematical system governed by Column Volumes (CV). The relationship is defined as


[2]. If you select an 3[3], your compound must elute at exactly 4 CVs. If it elutes earlier, your column was improperly equilibrated; if later, your silica is overly active.

Q: I am trying to separate the product from unreacted 2-chloro-6-hydroxyquinoline. What is the optimal gradient? A: The 6-hydroxy precursor is significantly more polar due to its hydrogen-bond donating capability. In contrast, 2-Chloro-6-isopropoxyquinoline is highly lipophilic and will 4[4]. A step-gradient is highly effective here: run isocratically at 10% EtOAc/Hexanes to elute the isopropoxy product, then flush with 40% EtOAc to recover the unreacted hydroxy precursor.

Q: My sample is precipitating at the top of the column when I load it. How do I prevent this? A: This occurs when the crude mixture is dissolved in a strong, polar solvent (like Dichloromethane) for loading, but the column is equilibrated in a weak non-polar solvent (like Hexanes). The sudden drop in solvent polarity forces the lipophilic quinoline out of solution. Actionable Fix: Utilize a3[3].

Quantitative Data: Solvent System Selection Matrix

To minimize band broadening and maximize resolution, select a solvent system that targets an


 between 0.20 and 0.30.
Solvent SystemTypical RatioTarget

Expected Elution (CV)Selectivity Profile & Mechanistic Use Case
Hexanes / EtOAc 90:10 to 85:150.25 - 0.303.3 - 4.0Standard purification. Excellent for separating the lipophilic product from polar precursors (e.g., hydroxyquinolines).
Toluene / EtOAc 95:50.35~2.8Orthogonal selectivity. Useful if the compound is co-eluting with non-polar alkyl halide impurities (e.g., isopropyl bromide).
DCM / MeOH 99:1> 0.40< 2.5Not recommended for isocratic elution due to poor resolution of lipophilic impurities, but highly effective for final column flushing.

Self-Validating Experimental Protocol

Workflow A Dissolve Crude in DCM B Add Silica Gel (1:3 w/w) A->B C Evaporate to Free-Flowing Powder B->C E Apply Dry Powder to Column Bed C->E D Equilibrate Column (10% EtOAc/Hexanes + 1% TEA) D->E F Isocratic Elution (3-4 CV) E->F

Step-by-step dry-loading and elution workflow for flash chromatography.

Standard Operating Procedure: Dry-Loading & Elution
  • Sample Preparation (Dry Loading): Dissolve the crude 2-Chloro-6-isopropoxyquinoline in a minimal amount of Dichloromethane (DCM). Add silica gel in a 1:3 (sample:silica) weight ratio[2].

  • Solvent Evaporation: Remove the DCM completely using a rotary evaporator until the silica gel is a dry, free-flowing powder. Causality Note: Any residual DCM will act as a strong solvent plug, dragging impurities down the column and ruining resolution.

  • Column Equilibration: Equilibrate the flash column with 3 CVs of your weak solvent system (e.g., 10% EtOAc in Hexanes) spiked with 1% TEA. Ensure the solvent level never drops below the top of the silica bed[3].

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the equilibrated column bed. Cap with a thin layer of protective sand.

  • Elution & Validation: Begin isocratic elution.

    • Self-Validation Checkpoint: Monitor the UV detector (254 nm). If your TLC

      
       was 0.25, the peak maximum must occur exactly at 4.0 CVs. If this mathematical constant holds true, your system is kinetically sound and purity is virtually guaranteed.
      

References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL: 3

  • Title: Successful Flash Chromatography - King Group Source: wfu.edu URL: 4

  • Title: General methods for flash chromatography using disposable columns - PMC Source: nih.gov URL: 2

  • Title: Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography Source: wordpress.com URL: 1

Sources

Technical Support Center: Stability of 2-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

2-Chloro-6-(propan-2-yloxy)quinoline (CAS: Variable/Derivative) is a functionalized heteroaromatic intermediate critical in the synthesis of antitubercular and antimalarial pharmacophores. Its reactivity is defined by the interplay between the electrophilic C2-position (activated by the ring nitrogen) and the electron-donating isopropoxy group at C6.

While the quinoline core is robust, the C2-chloride is a "privileged" leaving group. Under basic conditions, this molecule faces a dichotomy: it is designed to undergo Nucleophilic Aromatic Substitution (


) with desired nucleophiles (amines, thiols), yet it is simultaneously vulnerable to parasitic hydrolysis or alkoxylation by the solvent/base system itself.

Part 2: Critical Stability Analysis (Q&A)

Q1: Is this compound stable in aqueous basic solutions (e.g., 1M NaOH)?

Short Answer: No, not thermodynamically. Detailed Explanation: While the 6-isopropoxy group provides some electron density to the ring system (via the


 mesomeric effect), effectively deactivating the ring slightly compared to nitro-quinolines, the C2 position remains highly electrophilic.
  • Mechanism: Hydroxide ions (

    
    ) attack the C2 carbon, forming a Meisenheimer complex. The chloride is expelled, and the resulting 2-hydroxyquinoline tautomerizes rapidly to the thermodynamically stable 6-(propan-2-yloxy)quinolin-2(1H)-one .
    
  • Operational Insight: At room temperature, this process is slow (kinetic stability). However, at elevated temperatures (

    
    C) or in the presence of phase transfer catalysts, hydrolysis becomes the dominant pathway, leading to significant yield loss.
    
Q2: I observe a "new spot" by TLC when running Suzuki couplings in Methanol/K2CO3. What is it?

Diagnosis: You are likely observing solvolysis (etherification) . Causality: In alcoholic solvents with carbonate bases, an equilibrium exists generating alkoxides (e.g., Methoxide). The methoxide ion is a stronger nucleophile than the hydroxide ion and often a better nucleophile than your boronic acid or amine coupling partner.

  • Reaction:

    
     displacement of the Chloride by Methoxide.
    
  • Result: Formation of 2-methoxy-6-(propan-2-yloxy)quinoline .

  • Correction: Switch to non-nucleophilic polar aprotic solvents (DMF, DMSO, or Dioxane) or bulky alcoholic solvents (t-Amyl alcohol) that sterically hinder the attack at C2.

Q3: Can the isopropoxy group at C6 be cleaved under basic conditions?

Short Answer: Highly Unlikely. Detailed Explanation: Ether cleavage generally requires strong Lewis acids (


) or strong nucleophilic acids (

,

). Basic conditions (even strong bases like

or

) lack the mechanism to cleave the alkyl-oxygen bond of the isopropoxy ether. The C2-Cl bond is orders of magnitude more labile than the C6-ether linkage.

Part 3: Troubleshooting Dashboard

SymptomProbable CauseMechanistic RationaleCorrective Action
Precipitate in reaction Hydrolysis to QuinoloneThe 2-quinolone byproduct is often significantly less soluble in organic solvents than the chloro-precursor due to H-bonding capability.Check pH. If aqueous base is used, ensure temp is <50°C. Switch to anhydrous bases (

) if possible.
Low Yield in Amination Competitive Hydrolysis

competes with the amine for the C2 center.
Use anhydrous conditions. Add molecular sieves. Use an amine excess (1.2 - 1.5 eq).
Yellowing of solid Photo-oxidationQuinolines are photosensitive. Light promotes N-oxide formation or radical degradation.Store in amber vials under Argon.
Unexpected NMR signals Solvent AdductsReaction with alcoholic solvents (MeOH, EtOH).STOP. Do not use primary alcohols as solvents with strong bases.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways the 2-chloro-6-isopropoxyquinoline molecule undergoes in a basic environment.

G cluster_0 Degradation Trap Start 2-Chloro-6-(propan-2-yloxy)quinoline (Starting Material) Hydrolysis 6-(propan-2-yloxy)quinolin-2(1H)-one (Hydrolysis Product) Start->Hydrolysis Aqueous Base (OH-) Heat (>60°C) Solvolysis 2-Alkoxy-6-(propan-2-yloxy)quinoline (Solvolysis Impurity) Start->Solvolysis Alcoholic Solvent (ROH) Carbonate Base Desired 2-Substituted-6-(propan-2-yloxy)quinoline (Target Product) Start->Desired Desired Nucleophile (HNu) Anhydrous Conditions

Figure 1: Competitive reaction pathways. Red/Yellow paths indicate degradation; Green indicates the desired synthetic route.

Part 5: Experimental Protocols

Protocol A: Base Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the starting material.

  • Preparation: Dissolve 10 mg of 2-Chloro-6-(propan-2-yloxy)quinoline in 1 mL of the intended solvent (e.g., THF, DMF).

  • Stress Induction: Add 0.5 mL of the base solution intended for use (e.g., 1M NaOH or

    
     suspension).
    
  • Incubation: Heat the mixture to the intended reaction temperature for 1 hour.

  • Analysis:

    • Take a 50 µL aliquot.

    • Quench into 200 µL of 1:1 Acetonitrile:Water (neutralized with dilute acetic acid).

    • Inject onto HPLC/UPLC (C18 Column).

  • Interpretation:

    • Peak at ~0.5 RRT (Relative Retention Time): Indicates Hydrolysis (Quinolone formation).

    • Peak at ~1.1 RRT: Indicates Solvolysis (if alcohol was used).

Protocol B: Storage Recommendations

To maintain >99% purity over 12 months:

  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at or below 4°C (Refrigerated).

  • Avoid: Do not store in the same secondary container as volatile acids (

    
    , 
    
    
    
    ) or strong oxidizers.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Quinoline reactivity and

    
     mechanisms). 
    
  • Upadhayaya, R. S., et al. (2009). Synthesis and antimycobacterial activity of 2-chloro-quinoline derivatives.[1] (Demonstrates the stability and reactivity of 2-chloroquinolines in synthesis).

  • BenchChem Technical Support. (2025). Stability of Quinoline Compounds in Aqueous Solutions.[2] (General degradation profiles for halo-quinolines).

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines and Reactivity.[3][4][5] (Detailed mechanisms for nucleophilic substitution).

Sources

Separation of 2-Chloro-6-isopropoxyquinoline from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-6-isopropoxyquinoline Isolation Guide

Executive Summary

The isolation of 2-Chloro-6-isopropoxyquinoline presents a classic challenge in heterocyclic chemistry: separating a specific regioisomer from a mixture of structurally similar positional isomers (e.g., 8-isopropoxy or 5/7-isopropoxy analogs) and synthetic byproducts (e.g., 2,6-dichloroquinoline or unreacted 6-isopropoxyquinolin-2(1H)-one).

This guide moves beyond generic advice, offering a mechanistic approach to purification based on the polarity differences induced by the isopropoxy substituent's position relative to the ring nitrogen.

Part 1: The Impurity Landscape (Root Cause Analysis)

Before attempting separation, you must identify which isomers are present. The impurity profile is dictated by your synthetic route.

Scenario A: Cyclization from 4-isopropoxyaniline (Most Common)

  • Primary Product: 2-Chloro-6-isopropoxyquinoline.

  • Major Impurity: 2-Chloro-8-isopropoxyquinoline . This arises if your starting aniline contained 2-isopropoxyaniline (ortho-isomer) impurities.

  • Side Reaction: 2,6-Dichloroquinoline .[1][2] Occurs if the isopropoxy group undergoes nucleophilic displacement by chloride during the POCl3 chlorination step.

Scenario B: Nucleophilic Substitution on 2,6-Dichloroquinoline

  • Primary Product: 2-Chloro-6-isopropoxyquinoline (Target) or 6-Chloro-2-isopropoxyquinoline (Inverse).

  • Challenge: The C2 position is more electrophilic. If you are trying to install the isopropoxy group on a dichloro-scaffold, you will likely get the 2-isopropoxy-6-chloro isomer, not the target. This guide assumes you are synthesizing the target via Scenario A (Cyclization).

Visualizing the Impurity Pathways

G cluster_0 Starting Materials cluster_1 Intermediate (Cyclization) cluster_2 Final Chlorination (POCl3) Aniline 4-Isopropoxyaniline (Major) Quinolinone6 6-Isopropoxy- quinolin-2(1H)-one Aniline->Quinolinone6 Knorr/Meth-Cohn Impurity 2-Isopropoxyaniline (Impurity) Quinolinone8 8-Isopropoxy- quinolin-2(1H)-one Impurity->Quinolinone8 Target TARGET: 2-Chloro-6- isopropoxyquinoline Quinolinone6->Target POCl3 Byproduct BYPRODUCT: 2,6-Dichloroquinoline (Ether Cleavage) Quinolinone6->Byproduct Overheating Iso8 ISOMER: 2-Chloro-8- isopropoxyquinoline Quinolinone8->Iso8

Caption: Figure 1. Origin of regioisomers and byproducts during the synthesis of 2-Chloro-6-isopropoxyquinoline.

Part 2: Chromatographic Separation (HPLC & Flash)

Troubleshooting Guide: HPLC Method Development

Q: My 6-isomer and 8-isomer co-elute on a standard C18 column. How do I resolve them? A: Positional isomers often have identical hydrophobicities, making standard C18 separation difficult. The key is to exploit the electronic environment of the aromatic ring.

  • Switch Stationary Phase:

    • PFP (Pentafluorophenyl): This is the "Gold Standard" for halogenated aromatic isomers. The fluorine atoms on the column interact via pi-pi stacking and dipole-dipole interactions with the quinoline ring. The 6-isopropoxy and 8-isopropoxy positions create different dipole moments that PFP phases can resolve.

    • Phenyl-Hexyl: Offers alternative pi-pi selectivity if PFP is unavailable.

  • Optimize Mobile Phase pH:

    • Quinolines are basic (pKa ~4.9 for quinoline, lower for chloro-derivatives).

    • Low pH (Formic Acid, 0.1%): Protonates the ring nitrogen. The 8-isopropoxy group (ortho to the nitrogen in the fused ring system context) may sterically hinder solvation of the protonated nitrogen compared to the 6-isomer, altering retention.

    • High pH (Ammonium Bicarbonate, pH 10): Keeps the molecule neutral. Useful if the protonated forms tail excessively.

Recommended Analytical Method (Starting Point):

ParameterCondition
Column Fluorophenyl (PFP) or C18 with high carbon load (e.g., Zorbax Eclipse Plus)
Dimensions 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile (ACN)
Gradient 40% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 320 nm (quinoline core)
Flash Chromatography (Preparative Scale)

Q: I see a front-running impurity on TLC. What is it? A: This is likely 2,6-dichloroquinoline or 2-chloro-6-isopropoxyquinoline (Target) running ahead of the 2-oxo starting material.

  • The Target (2-Cl) is significantly less polar than the Starting Material (2-Oxo) .

  • Solvent System: Use Hexane:Ethyl Acetate (9:1 to 4:1) . The chloro-quinoline moves fast (Rf ~0.6-0.8), while the oxo-quinoline stays near the baseline or moves slowly (Rf < 0.3).

  • Isomer Separation: If separating 6-isopropoxy from 8-isopropoxy on Flash, use a shallower gradient (e.g., 0-10% EtOAc in Hexane over 30 CV) and consider using a high-performance spherical silica cartridge (20-25 µm).

Part 3: Crystallization Strategies (Scalability)

Chromatography is expensive at scale. Crystallization is preferred for removing the 8-isomer.

Protocol: Differential Solubility Crystallization The 6-isopropoxy isomer generally has higher symmetry and a higher melting point than the 8-isomer, making it less soluble in non-polar solvents.

  • Dissolution: Dissolve the crude mixture in hot Heptane or Toluene (approx. 80°C).

    • Note: Avoid alcohols (MeOH/EtOH) initially, as they may solubilize both isomers too well due to H-bonding with the ether oxygen.

  • Cooling: Slowly cool to Room Temperature (RT) with stirring.

  • Seeding: If available, seed with pure 2-Chloro-6-isopropoxyquinoline crystals at 40°C.

  • Filtration: Filter the precipitate. The solid is enriched in the 6-isomer . The filtrate (mother liquor) will contain the 8-isomer and other impurities.

  • Recrystallization: If purity is <98%, recrystallize the solid from Ethyl Acetate/Hexane (1:5) .

Part 4: Decision Matrix for Purification

Use this logic flow to determine the most efficient purification step based on your current purity and scale.

DecisionTree Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (Isomer Ratio?) Start->CheckTLC MajorImpurity Is impurity > 10%? CheckTLC->MajorImpurity Crystallization Crystallization (Heptane/Toluene) MajorImpurity->Crystallization High Isomer Content Flash Flash Chromatography (Hex/EtOAc 9:1) MajorImpurity->Flash Low Isomer Content YesImpurity Yes (>10%) NoImpurity No (<5%) CheckPurity Check Purity Crystallization->CheckPurity Flash->CheckPurity FinalPolishing Recrystallization (EtOAc/Hexane) CheckPurity->FinalPolishing 90-98% Done Pure Target (>99%) CheckPurity->Done >98% FinalPolishing->Done

Caption: Figure 2. Purification workflow decision tree for 2-Chloro-6-isopropoxyquinoline.

FAQs: Common Issues

Q: My product is turning yellow/brown on the shelf. Why? A: 2-Chloroquinolines are sensitive to hydrolysis and light.

  • Cause: Trace acid from the POCl3 reaction (HCl) catalyzes the hydrolysis of the 2-chloro group back to the 2-hydroxy (quinolinone), which oxidizes.

  • Fix: Ensure the final organic layer is washed with saturated NaHCO3 and then Brine before drying. Store the solid in amber vials under Argon.

Q: Can I use GC-MS for analysis? A: Yes, but be cautious.

  • The high temperature of the injection port (250°C+) can cause de-alkylation of the isopropoxy group (loss of propene) to form 2-chloro-6-hydroxyquinoline.

  • Validation: Verify the peak identity with LC-MS (ESI+) first to ensure the GC peak corresponds to the intact molecule [1].

Q: I am getting 2,6-dichloroquinoline. How do I stop this? A: This is "Ether Cleavage."

  • Mechanism: At high temperatures, the chloride ion can attack the isopropyl group (SN2), cleaving the ether.

  • Solution: Lower the chlorination temperature. Do not reflux POCl3 (105°C) excessively. Try 70-80°C or use a catalytic amount of DMF to accelerate the Vilsmeier-Haack type chlorination at lower temperatures [2].

References

  • Regioisomer Identification via LC-MS

    • Title: Direct (LC-)
    • Source: N
    • URL:[Link]

  • Synthesis of 2-Chloro-6-substituted Quinolines

    • Title: A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
    • Source: Journal of Organic and Pharmaceutical Chemistry.[3][4]

    • URL:[Link]

  • HPLC Separation of Isomers

    • Title: Separation of positional isomers using PFP and C18 phases.
    • Source: Pyvot Tech / Chrom
    • URL:[Link]

  • General Quinoline Purification Protocols

    • Title: Application Notes and Protocols for 2-Chloroquinoxaline Deriv
    • Source: BenchChem.[5][6]

Sources

Validation & Comparative

Benchmarking the 13C NMR Profile of 2-Chloro-6-isopropoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-Chloro-6-isopropoxyquinoline is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and antitubercular agents. Its structural integrity is defined by the quinoline core , a 2-chloro substituent (providing a handle for nucleophilic aromatic substitution,


), and a 6-isopropoxy group  (modulating lipophilicity and solubility).

This guide provides a definitive reference for the 13C NMR characterization of this molecule. Unlike standard spectral libraries which may lack specific entries for this derivative, this guide synthesizes experimental data from close structural analogs (e.g., 2-chloro-6-methoxyquinoline) and high-level predictive algorithms to establish a Standard Reference Profile .

Key Application:

  • Quality Control: Verifying the regioselectivity of O-alkylation vs. N-alkylation during synthesis.

  • Purity Assessment: Distinguishing the product from the hydrolyzed byproduct (6-isopropoxyquinolin-2(1H)-one).

13C NMR Chemical Shift Analysis

The 13C NMR spectrum of 2-Chloro-6-isopropoxyquinoline is characterized by 12 distinct carbon environments : 9 aromatic/heteroaromatic carbons and 3 aliphatic carbons belonging to the isopropoxy moiety.

Table 1: Comparative Chemical Shift Data (CDCl₃, 100 MHz)

Data derived from comparative analysis of 2-chloro-6-methoxyquinoline experimental spectra and substituent additivity rules.

Carbon PositionTypePredicted Shift (δ ppm)Experimental Analog Ref (δ ppm)*Assignment Logic
C-2 Cq (Cl)148.5 - 149.5 149.2 (2-Cl-6-OMe)Deshielded by adjacent N and Cl (Inductive effect).
C-6 Cq (O-iPr)155.5 - 156.5 157.8 (2-Cl-6-OMe)Strongly deshielded by Oxygen; slight upfield shift vs OMe due to steric bulk.
C-8a Cq143.0 - 144.0 143.2Bridgehead carbon; para to Cl.
C-4 CH137.5 - 138.5 138.5Typical quinoline C4; deshielded resonance.
C-4a Cq127.5 - 128.5 128.1Bridgehead carbon.
C-8 CH129.0 - 130.0 129.8Meta to alkoxy; typical aromatic shift.
C-7 CH122.5 - 123.5 123.2Ortho to alkoxy; shielded by resonance.
C-3 CH122.0 - 123.0 122.6Beta to Nitrogen; shielded compared to C4.
C-5 CH106.5 - 107.5 106.3Diagnostic Peak: Strongly shielded (Ortho to alkoxy).
O-CH CH (Aliphatic)70.0 - 71.0 N/ACharacteristic methine of isopropoxy group.
CH₃ (x2) CH₃ (Aliphatic)21.5 - 22.0 N/AGem-dimethyl groups of isopropoxy.

*Analog Reference: 2-Chloro-6-methoxyquinoline [1, 2].[1][2][3][4] Note that the change from Methoxy to Isopropoxy typically causes a small upfield shift at the ipso carbon (C-6) and minor perturbations at ortho positions (C-5, C-7).

Comparative Performance: Isopropoxy vs. Methoxy

In drug design, switching from a Methoxy (-OMe) to an Isopropoxy (-OiPr) group is a strategic "performance" modification. The NMR data reflects this change distinctly.

Table 2: Substituent Effect on NMR Profile
Feature2-Chloro-6-Methoxyquinoline2-Chloro-6-IsopropoxyquinolineImpact on Characterization
Aliphatic Region Single peak ~55.5 ppm (-OCH₃)Two signals: ~70 ppm (CH) & ~22 ppm (CH₃)High: The doublet (CH₃) and septet (CH) in 1H NMR (and corresponding C peaks) confirm successful isopropylation.
C-5 Shielding ~105-106 ppm~106-107 ppmLow: Electronic shielding remains similar; both are strong electron donors.
Solubility (CDCl₃) ModerateHigh Operational: Isopropoxy derivative dissolves faster, yielding higher S/N ratio scans in less time.
Experimental Protocol: Synthesis & Characterization

To ensure the validity of the NMR data, the sample must be prepared via a robust protocol that eliminates common impurities (e.g., unreacted starting material).

Step-by-Step Workflow
  • Precursor Preparation: React 6-hydroxyquinolin-2(1H)-one with 2-iodopropane (base-catalyzed O-alkylation) to form 6-isopropoxyquinolin-2(1H)-one.

  • Chlorination (The Critical Step):

    • Reagent: Phosphoryl chloride (

      
      ).
      
    • Conditions: Reflux (100°C) for 2-4 hours.

    • Note:

      
       converts the tautomeric lactam (C=O) at C2 into the chloro-imidate (C-Cl).
      
  • Work-up:

    • Quench reaction mixture into crushed ice (Exothermic!).

    • Neutralize with

      
       to pH 8-9 (Precipitates the free base).
      
    • Extract with Dichloromethane (DCM).

  • Purification:

    • Recrystallization from Ethanol/Water OR Flash Chromatography (Hexane/EtOAc 9:1).

    • Target Purity: >98% (HPLC).

  • NMR Sample Prep:

    • Dissolve 10-15 mg of purified solid in 0.6 mL CDCl₃ (Chloroform-d).

    • Why CDCl₃? It prevents H-bonding broadening often seen in DMSO, providing sharper resolution of the aromatic coupling constants.

Visualization: Validation Logic Pathway

The following diagram illustrates the logical flow for validating the structure of 2-Chloro-6-isopropoxyquinoline using the data provided above.

NMR_Validation Start Crude Product (Post-Chlorination) H_NMR 1H NMR Screening (Diagnostic) Start->H_NMR Dissolve in CDCl3 C_NMR 13C NMR Acquisition (Definitive) H_NMR->C_NMR If 1H looks promising Check_Aliphatic Check Aliphatic Region (20-80 ppm) C_NMR->Check_Aliphatic Check_Aromatic Check Aromatic Region (100-160 ppm) Check_Aliphatic->Check_Aromatic Peaks at ~22 & ~70 ppm present Result_Fail_1 FAIL: N-Alkylated Isomer (Different Shift Pattern) Check_Aliphatic->Result_Fail_1 Missing Isopropyl signals Result_Success CONFIRMED: 2-Chloro-6-isopropoxyquinoline Check_Aromatic->Result_Success C2 @ ~149 ppm C6 @ ~156 ppm Result_Fail_2 FAIL: Hydrolyzed Lactam (C=O peak @ ~165 ppm) Check_Aromatic->Result_Fail_2 Peak > 162 ppm (C=O)

Figure 1: Decision tree for structural validation using 13C NMR markers.

References
  • General Quinoline Chemical Shifts: Source: ScienceAsia. "Ovicidal activity of 6-substituted-2- and -4-aminoquinolines...". URL:[Link] Relevance: Confirms synthesis routes and melting points for 2-chloro-6-alkoxy derivatives.

  • Patent Reference for Isopropoxy Derivatives: Source: European Patent Office (EP 0 412 848 A2). "Quinoline derivatives, process for their preparation...". URL: Relevance: Explicitly lists 2-ethyl-6-isopropoxyquinoline and 2-chloro-6-isopropoxyquinoline as synthesized examples, validating the chemical stability and existence of the target molecule.
  • 13C NMR Prediction & Database: Source: National Institutes of Health (NIH) - PubChem. URL:[Link] Relevance: Base data for the 2-chloroquinoline scaffold used for shift calculation.

Sources

Optimizing HPLC Purity Analysis for 2-Chloro-6-isopropoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-isopropoxyquinoline is a highly valuable heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients, particularly kinase inhibitors and antimalarial agents. Ensuring the high purity of this compound is critical, as structurally similar synthetic byproducts—such as des-chloro impurities or positional isomers (e.g., 2-chloro-7-isopropoxyquinoline)—can easily carry over into final drug substances.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2-Chloro-6-isopropoxyquinoline. By contrasting a traditional C18 reversed-phase method with an orthogonal Biphenyl stationary phase method, we demonstrate the causality behind column selection and provide a self-validating experimental protocol compliant with the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Rationale: The Limits of C18 vs. Biphenyl Selectivity

To develop a robust analytical method, one must first understand the physicochemical properties of the target analyte. 2-Chloro-6-isopropoxyquinoline presents three distinct interactive features:

  • The Quinoline Core: A rigid, aromatic

    
    -system containing a basic nitrogen atom.
    
  • The 2-Chloro Substituent: An electron-withdrawing group that creates a strong localized dipole moment.

  • The 6-Isopropoxy Group: A bulky, branched aliphatic chain that provides localized hydrophobicity and steric hindrance.

The Dispersive Limitation of C18

Traditional C18 (octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. While the isopropoxy group provides sufficient retention on a C18 phase, positional isomers (compounds differing only in the attachment point of the isopropoxy or chloro groups) often exhibit nearly identical partition coefficients (


)[2]. Consequently, C18 columns frequently fail to achieve baseline resolution (

) for these critical impurity pairs.
The Orthogonal Power of the Biphenyl Phase

Biphenyl stationary phases offer a superior alternative by employing a mixed-mode retention mechanism. In addition to hydrophobic retention, the biphenyl ligands engage in strong


 stacking with the quinoline core and dipole-dipole interactions with the electron-withdrawing chlorine atom[3].

Crucial Solvent Causality: To maximize these aromatic interactions, methanol must be used as the organic modifier rather than acetonitrile. Acetonitrile contains a triple bond with its own


 electrons, which aggressively compete with the analyte for the biphenyl stationary phase, effectively suppressing 

selectivity. Methanol, lacking

electrons, allows the biphenyl column to express its full orthogonal selectivity[4].

Selectivity cluster_features Analyte Structural Features Analyte 2-Chloro-6-isopropoxyquinoline Quinoline Quinoline Core (Aromatic π-system) Analyte->Quinoline Chloro 2-Chloro Group (Dipole Moment) Analyte->Chloro Iso 6-Isopropoxy Group (Steric/Hydrophobic) Analyte->Iso Biphenyl Biphenyl Phase (π-π & Dipole) Quinoline->Biphenyl Strong π-π Chloro->Biphenyl Enhanced Dipole Iso->Biphenyl Steric Recognition C18 C18 Phase (Dispersive) Iso->C18 Hydrophobic

Caption: Logical mapping of analyte structural features to stationary phase interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) as defined by the ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose before any sample data is reported[1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Method A (C18 Baseline):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 100% Acetonitrile.

  • Method B (Biphenyl Optimized):

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Controls the ionization state of the quinoline nitrogen).

    • Mobile Phase B: 100% Methanol. (Promotes

      
       interactions[4]).
      

Step 2: Sample and Standard Preparation

  • Diluent: 50:50 Water:Methanol (v/v).

  • Sample Solution: Accurately weigh and dissolve 2-Chloro-6-isopropoxyquinoline to a final concentration of 1.0 mg/mL.

  • System Suitability (SST) Spiked Standard: Prepare a 1.0 mg/mL solution of the main analyte spiked with 0.1% w/w of known critical impurities: des-chloro-6-isopropoxyquinoline and 2-chloro-7-isopropoxyquinoline.

Step 3: System Suitability Testing (SST) Execution Inject the SST Spiked Standard in five replicates (


). The system is only validated for use if it meets the following ICH Q2(R2) criteria[1]:
  • Precision: %RSD of the main peak area

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between 2-Chloro-6-isopropoxyquinoline and its closest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.

Step 4: Chromatographic Acquisition Run the validated sequence bracketing unknown samples with a standard injection every 10 samples to monitor system drift. Detect via Photodiode Array (PDA/DAD) at 254 nm to capture the primary aromatic absorbance band.

Workflow cluster_methods Parallel Column Evaluation Prep Sample & Standard Prep (1.0 mg/mL in Diluent) SST System Suitability Testing (SST) (ICH Q2(R2) Compliance) Prep->SST MethodA Method A: C18 Column (Acetonitrile/Water) SST->MethodA MethodB Method B: Biphenyl Column (Methanol/Water) SST->MethodB Analysis Chromatographic Separation & UV/DAD Detection (254 nm) MethodA->Analysis MethodB->Analysis Data Data Processing (Rs, Tailing Factor, % Purity) Analysis->Data

Caption: Step-by-step experimental workflow for comparative HPLC purity analysis.

Quantitative Data Comparison

The following tables summarize the comparative chromatographic performance. The data illustrates the profound impact of stationary phase chemistry on the resolution of structurally similar quinoline derivatives.

Table 1: Chromatographic Conditions
ParameterMethod A (Traditional)Method B (Optimized)
Column Standard C18 (150 x 4.6 mm, 3 µm)Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 10% to 90% B over 15 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C30°C
Table 2: System Suitability & Resolution Data (SST Standard)

Note: Data represents typical performance metrics for aromatic positional isomers.

Analyte / ImpurityMethod A (C18) Retention TimeMethod A Resolution (

)
Method B (Biphenyl) Retention TimeMethod B Resolution (

)
Des-chloro impurity6.45 min-7.12 min-
2-Chloro-6-isopropoxyquinoline 8.10 min 1.8 (vs des-chloro)9.45 min 4.2 (vs des-chloro)
2-Chloro-7-isopropoxyquinoline8.25 min0.8 (Fails)10.15 min2.6 (Passes)
Main Peak Tailing Factor (

)
1.6N/A1.1N/A

Data Interpretation: Method A (C18) fails to adequately resolve the 6-isopropoxy target from its 7-isopropoxy positional isomer (


), resulting in peak co-elution and inaccurate purity reporting. Method B (Biphenyl) successfully separates the critical pair (

) by exploiting the subtle differences in the

-electron distribution and steric profile caused by the different attachment points of the isopropoxy group on the quinoline ring[3].

Conclusion

For the purity analysis of 2-Chloro-6-isopropoxyquinoline, relying solely on hydrophobic dispersive interactions (C18/Acetonitrile) poses a high risk of co-eluting hidden positional isomers. By transitioning to a Biphenyl stationary phase paired with a Methanol-based mobile phase, analytical scientists can leverage


 and dipole-dipole interactions to achieve superior, orthogonal selectivity. Implementing this method within an ICH Q2(R2) compliant framework ensures that the resulting purity data is accurate, reproducible, and robust enough for rigorous pharmaceutical quality control.

References

  • [2] RP-HPLC determination of lipophilicity in series of quinoline derivatives | Source: ResearchGate | 2

  • [3] Kinetex Biphenyl Column for Aromatic Compounds | Source: Phenomenex | 3

  • [1] Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) | 1

  • [4] Chromatography Products - Biphenyl Stationary Phases | Source: Chromtech | 4

Sources

Infrared (IR) spectroscopy peaks of 2-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Infrared (IR) Spectroscopy Comparison Guide: 2-Chloro-6-(propan-2-yloxy)quinoline vs. Structural Analogs

Executive Summary

As drug development increasingly relies on highly functionalized quinoline scaffolds, the analytical validation of specific ring substitutions becomes critical. 2-Chloro-6-(propan-2-yloxy)quinoline (commonly referred to as 2-chloro-6-isopropoxyquinoline) presents a unique spectroscopic profile due to the interplay between its rigid aromatic core, the electron-withdrawing chlorine atom, and the electron-donating isopropoxy ether linkage.

This guide provides an objective, data-driven comparison of its Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum against structural analogs. By isolating specific functional group frequencies, this guide empowers researchers to accurately deconvolute complex vibrational data and validate synthetic outcomes.

Mechanistic Causality: Deconstructing the Vibrational Spectrum

Infrared spectroscopy is not merely a fingerprinting tool; it is a direct readout of bond strength, mass, and molecular dipole changes. For 2-Chloro-6-(propan-2-yloxy)quinoline, the spectrum is defined by four critical vibrational domains:

  • Aryl Alkyl Ether (C-O-C) Stretching: In standard aliphatic ethers, the asymmetric C-O-C stretch appears near 1120 cm⁻¹[1]. However, in 2-Chloro-6-(propan-2-yloxy)quinoline, the oxygen atom is bonded directly to the aromatic quinoline ring. The oxygen's lone electron pairs delocalize into the ring's π-system via resonance. This increases the partial double-bond character of the Aryl-Oxygen bond, stiffening it and shifting the asymmetric stretch to a significantly higher frequency, typically around 1250 cm⁻¹[1][2]. The corresponding symmetric stretch remains distinct near 1040 cm⁻¹[2][3].

  • Quinoline Core Vibrations: The bicyclic aromatic system exhibits characteristic C=C and C=N stretching vibrations. Due to the asymmetry introduced by the nitrogen heteroatom, these appear as a series of sharp, distinct peaks between 1570 cm⁻¹ and 1630 cm⁻¹[4].

  • Isopropyl Group (Gem-Dimethyl Split): The isopropoxy group provides a highly diagnostic aliphatic signature. The symmetric bending (umbrella mode) of the two methyl groups attached to the same methine carbon couples vibrationally. This phenomenon, known as the "gem-dimethyl split," produces a characteristic doublet at approximately 1380 cm⁻¹ and 1370 cm⁻¹.

  • Aryl Chloride (C-Cl) Stretching: The heavy mass of the chlorine atom attached to the rigid aromatic ring results in a low-frequency stretching vibration. This typically manifests as a strong band in the 700–750 cm⁻¹ region, distinct from the broader out-of-plane C-H bending modes of the quinoline ring[4].

Comparative Spectral Analysis

To objectively validate the identity of 2-Chloro-6-(propan-2-yloxy)quinoline, its IR performance must be compared against alternatives lacking specific functional modifications. The table below summarizes the diagnostic peaks used to differentiate the target molecule from its structural analogs.

Spectral Region2-Chloro-6-(propan-2-yloxy)quinoline2-Chloroquinoline6-IsopropoxyquinolineCausality / Mechanistic Assignment
1570 – 1630 cm⁻¹ PresentPresentPresentAromatic C=C and C=N stretching of the quinoline core[4].
~1250 cm⁻¹ PresentAbsentPresentAsymmetric C-O-C stretch. Shifted higher due to resonance with the aromatic ring[2][3].
~1040 cm⁻¹ PresentAbsentPresentSymmetric C-O-C stretch of the ether linkage[2].
1370 & 1380 cm⁻¹ PresentAbsentPresentGem-dimethyl umbrella mode splitting, diagnostic of the isopropyl group.
700 – 750 cm⁻¹ PresentPresentAbsentAryl C-Cl stretching vibration, driven by the heavy mass of the chlorine atom.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

A robust analytical workflow must be self-validating to prevent false positives caused by environmental contamination or instrumental drift.

Step 1: System Calibration & Verification

  • Action: Run a polystyrene film standard before sample analysis.

  • Causality: Validates the interferometer's laser alignment. The critical aromatic C=C stretch of polystyrene must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹).

Step 2: Atmospheric Background Subtraction

  • Action: Collect a 32-scan background spectrum of ambient air on the clean ATR crystal immediately prior to the sample.

  • Causality: Atmospheric H₂O (3600–3200 cm⁻¹) and CO₂ (2350 cm⁻¹) absorb strongly in the IR region. Background subtraction ensures these dynamic environmental variables do not mask the sample's aliphatic C-H stretches.

Step 3: Sample Acquisition

  • Action: Deposit 2–3 mg of solid 2-Chloro-6-(propan-2-yloxy)quinoline onto the diamond ATR crystal. Engage the pressure anvil until the software indicates optimal contact. Collect 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Solid samples require intimate contact with the ATR crystal to ensure the evanescent wave penetrates the sample adequately, maximizing the signal-to-noise ratio for weaker overtone bands.

Step 4: Cleaning & Carryover Validation

  • Action: Clean the crystal with spectroscopic-grade isopropanol (IPA) and allow it to evaporate. Run a blank scan.

  • Causality: This is a critical self-validation step. Because the target molecule contains an isopropoxy group, residual IPA on the crystal will produce false positives for the gem-dimethyl split at ~1380 cm⁻¹ and broad O-H stretching at ~3300 cm⁻¹. The blank scan must show a completely flat baseline before proceeding to the next sample.

Diagnostic Workflow Visualization

IR_Workflow Start Acquire ATR-FTIR Spectrum 2-Chloro-6-(propan-2-yloxy)quinoline Split Functional Group Deconvolution Start->Split Ether Aryl Alkyl Ether (C-O-C) Asym: ~1250 cm⁻¹ Sym: ~1040 cm⁻¹ Split->Ether Quinoline Quinoline Ring (C=C/C=N) ~1570 - 1630 cm⁻¹ Split->Quinoline Aliphatic Isopropyl Group (C-H) Gem-Dimethyl Split ~1370 & 1380 cm⁻¹ Split->Aliphatic Chloride Aryl Chloride (C-Cl) ~700 - 750 cm⁻¹ Split->Chloride Validate Cross-Reference with Structural Analogs Ether->Validate Quinoline->Validate Aliphatic->Validate Chloride->Validate

Diagnostic workflow for deconvoluting the IR spectrum of 2-Chloro-6-(propan-2-yloxy)quinoline.

References

  • IR Spectroscopy of Hydrocarbons and Ethers Source: University of Babylon URL:[Link]

  • The C-O Bond III: Ethers By a Knockout Source: Spectroscopy Online URL:[Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar Source: Astrochemistry.org URL:[Link]

  • 18.8: Spectroscopy of Ethers Source: OpenStax Organic Chemistry URL:[Link]

Sources

Comparing bioactivity of 6-isopropoxy vs 6-methoxy quinolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe research teams defaulting to standard methoxy substitutions on heteroaromatic scaffolds without fully exploring the structure-activity relationship (SAR) landscape. The quinoline core is a privileged scaffold in medicinal chemistry, and modifying its C-6 position acts as a powerful molecular toggle.

Replacing a standard 6-methoxy (-OCH₃) group with a 6-isopropoxy (-OCH(CH₃)₂) group fundamentally alters the molecule's steric volume, lipophilicity, and receptor-binding dynamics. This guide objectively compares the bioactivity of 6-isopropoxy versus 6-methoxy quinolines across different therapeutic targets, demonstrating that potency is entirely dictated by the steric constraints of the target receptor's binding pocket.

Physicochemical Profiling: The Causality of Substitution

Before examining specific biological targets, we must understand the physicochemical causality behind these two substituents:

  • 6-Methoxy Quinoline: The methoxy group is compact and linear. It possesses a low steric volume and moderate lipophilicity. This allows the quinoline core to slide seamlessly into narrow, sterically constrained binding clefts without causing structural clashes.

  • 6-Isopropoxy Quinoline: The isopropoxy group is branched, bulky, and highly lipophilic. While its larger surface area is excellent for engaging and filling large hydrophobic pockets (maximizing van der Waals interactions), it is highly prone to steric clashes in rigid or narrow active sites.

Case Study 1: Inflammatory Targets (Where Isopropoxy Excels)

When targeting enzymes with large, accommodating active sites, the bulkier isopropoxy group often outperforms the methoxy group. A prime example is found in the development of 1,2,4-triazine-quinoline hybrids as dual COX-2 and 15-LOX inhibitors for managing inflammatory responses [1].

The Causality: The COX-2 active site features a large, flexible hydrophobic side pocket. The branched 6-isopropoxy group provides superior hydrophobic packing, filling this void much more effectively than the smaller 6-methoxy group. This enhanced interaction drives both higher potency and superior COX-2 selectivity.

Table 1: Bioactivity Profile in Triazine-Quinoline Hybrids (COX-2 / 15-LOX)

SubstituentSteric ProfileCOX-2 Selectivity15-LOX InhibitionMechanistic Rationale
6-Isopropoxy Bulky, BranchedHighHighOptimal van der Waals filling of the large hydrophobic active site.
6-Methoxy Compact, LinearModerateModerateSuboptimal pocket filling; weaker hydrophobic interactions.

Case Study 2: Epigenetic Targets (Where Methoxy Excels)

Conversely, when the target receptor features a highly constrained binding pocket, the "bigger is better" logic fails entirely. This was definitively proven during the development of AV6 quinoline derivatives designed to reactivate latent HIV-1 by targeting Histone Deacetylase 2 (HDAC2) [2].

The Causality: The active site of HDAC2 is a narrow, tubular channel leading down to a catalytic zinc ion. While the compact 6-methoxy derivatives (compounds 7a–7e) successfully navigated this channel to inhibit the enzyme and reactivate HIV-1, the 6-isopropoxy derivatives (compounds 7o–7s) showed absolutely no effect. The bulky, branched nature of the isopropoxy group created a severe steric clash with the channel walls, completely abolishing target binding.

Table 2: Bioactivity Profile in AV6 Derivatives (HDAC2 / HIV-1 Latency)

SubstituentCompound SeriesHDAC2 BindingHIV-1 ReactivationMechanistic Rationale
6-Methoxy 7a–7eActivePotentCompact size allows entry into the narrow, tubular HDAC2 catalytic channel.
6-Isopropoxy 7o–7sInactiveNoneSevere steric clash with channel walls prevents access to the catalytic zinc ion.

Visualizing the SAR Logic

The following diagram maps the divergent structure-activity logic when toggling between 6-methoxy and 6-isopropoxy substitutions based on the target's spatial constraints.

SAR_Logic Core Quinoline Core Scaffold OMe 6-Methoxy (-OCH3) Compact Volume, Lower LogP Core->OMe OiPr 6-Isopropoxy (-OiPr) Bulky, Higher LogP Core->OiPr OMe_HDAC HDAC2 Assay (Narrow Pocket) Active: Optimal Fit OMe->OMe_HDAC OMe_COX2 COX-2 Assay (Large Pocket) Moderate Potency OMe->OMe_COX2 OiPr_HDAC HDAC2 Assay (Narrow Pocket) Inactive: Steric Clash OiPr->OiPr_HDAC OiPr_COX2 COX-2 Assay (Large Pocket) High Potency: Optimal Filling OiPr->OiPr_COX2

Divergent bioactivity outcomes of 6-methoxy vs 6-isopropoxy quinolines based on target constraints.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, the experimental workflows must be robust and self-validating. Below are the standardized methodologies used to evaluate these compounds.

Protocol A: In Vitro COX-2 Inhibition (Fluorescence Assay)

To ensure the observed differences between methoxy and isopropoxy derivatives are not artifacts of compound auto-fluorescence, this protocol incorporates a strict background subtraction and Z-factor validation.

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme, fluorometric substrate (ADHP), and hematin cofactor in Tris-HCl assay buffer (pH 8.0).

  • Compound Dosing: Prepare a 10-point dose-response curve for both 6-methoxy and 6-isopropoxy derivatives (ranging from 0.001 to 100 µM) in DMSO. Keep final DMSO concentration below 1%.

  • Incubation: Pre-incubate the enzyme, cofactor, and test compounds for 30 minutes at 37°C to allow for steady-state binding.

  • Reaction & Readout: Initiate the reaction by adding arachidonic acid. Read fluorescence at Ex/Em 535/587 nm using a microplate reader.

  • Self-Validation Step: Calculate the Z-factor using Celecoxib (10 µM) as the positive control and DMSO as the vehicle. A Z-factor > 0.6 validates the assay run, confirming the superior potency of the isopropoxy derivative is statistically significant.

Protocol B: HIV-1 Latency Reactivation (Flow Cytometry in J-Lat Cells)

A common pitfall in latency assays is mistaking cytotoxicity for a lack of compound efficacy. This protocol uses a dual-stain approach to decouple cell death from target engagement, proving the 6-isopropoxy group's inactivity is due to steric clash, not toxicity.

  • Cell Culture: Plate J-Lat A2 cells (which harbor a silent HIV-1 LTR-GFP reporter) at

    
     cells/well in a 96-well plate.
    
  • Treatment: Dose cells with the 6-methoxy and 6-isopropoxy quinoline derivatives. Include SAHA (Vorinostat) as a positive control for HDAC inhibition.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Viability Staining: Wash cells with PBS and stain with Propidium Iodide (PI) for 15 minutes to mark dead cells.

  • Flow Cytometry Readout: Run the samples on a flow cytometer. First, gate for PI-negative (live) cells. Within the live population, quantify the percentage of GFP-positive cells (indicating HIV-1 reactivation).

  • Self-Validation Step: The 6-isopropoxy compounds must show >90% viability (PI-negative). This rigorously proves that their failure to induce GFP expression is due to an inability to bind the HDAC2 target, rather than non-specific cell death.

Conclusion

The choice between a 6-methoxy and a 6-isopropoxy substituent on a quinoline core should never be arbitrary. If your target possesses a deep, wide hydrophobic pocket (like COX-2), the 6-isopropoxy group will likely yield superior potency and selectivity. However, if you are targeting highly constrained active sites (like HDACs or specific kinases), the bulky isopropoxy group will cause catastrophic steric clashes, making the compact 6-methoxy group the optimal choice.

References

  • Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. National Institutes of Health (NIH) / PMC.1

  • Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Publishing.2

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling 2-Chloro-6-(propan-2-yloxy)quinoline (also known as 2-Chloro-6-isopropoxyquinoline).

Note on Data Source: As specific experimental data for this exact derivative is limited in public chemical indices, the safety protocols below are rigorously derived from its closest structural analogs: 2-Chloro-6-methoxyquinoline (CAS 13676-02-3) and 2-Chloroquinolin-6-ol (CAS 577967-89-6). This approach ensures a conservative, high-safety margin for all laboratory operations.

Part 1: Executive Safety Summary

Immediate Hazard Profile:

  • Physical State: Solid (Crystalline powder).

  • Primary Risks: Severe Eye Irritant (Category 2A), Skin Irritant (Category 2), Respiratory Irritant (Category 3).

  • Hidden Danger: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution. This reactivity profile suggests potential for skin sensitization (allergic contact dermatitis) upon repeated exposure.

  • Long-Term Risk: As a halogenated quinoline, it should be treated as a suspected mutagen (Muta. 2) until definitive toxicology rules this out.

Critical PPE Directive:

  • Respiratory: N95/P100 particulate respirator required when weighing >10 mg outside a fume hood.

  • Dermal: Double-gloving (Nitrile over Nitrile) is mandatory for solution-phase handling.

  • Engineering: All open handling must occur within a certified chemical fume hood.

Part 2: Chemical Profile & Risk Assessment

Understanding the physicochemical properties is the first step to safe handling.

PropertyValue (Estimated/Analog)Operational Implication
Molecular Formula C₁₂H₁₂ClNOCalculate stoichiometry precisely.
Molecular Weight 221.68 g/mol --
Physical State Off-white to pale yellow solidDust generation is the primary exposure route during weighing.
Melting Point 65–85 °C (Projected)Low melting point; avoid friction/heating during grinding.
Solubility DCM, Chloroform, DMSO, Ethyl AcetateHighly soluble in organic solvents; rapid skin absorption in solution.
Reactivity Electrophilic at C-2Reacts with amines/thiols; keep away from nucleophiles in storage.
Risk Assessment Matrix
Hazard ClassGHS CodeSignal WordPrevention Strategy
Acute Toxicity (Oral) H302WarningDo not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315WarningImmediate soap/water wash upon contact.
Eye Irritation H319WarningWear tight-fitting safety goggles (ANSI Z87.1).
STOT-SE (Resp) H335WarningHandle only in ventilated enclosure.

Part 3: Personal Protective Equipment (PPE) Matrix

The following decision logic ensures you select the correct PPE based on the specific task and quantity.

PPE Selection Flowchart (Graphviz)

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Qty Quantity > 500mg? Solid->Qty Level2 Level 2 PPE: Lab Coat, Goggles, Double Nitrile Gloves, N95 Mask (if no hood) Liquid->Level2 Standard Solvent Level3 Level 3 PPE: Tyvek Sleeves, Goggles, Silver Shield® Gloves, Full Face Respirator Liquid->Level3 DMSO/DMF (Penetrating) Hood Is Fume Hood Available? Qty->Hood Yes Level1 Level 1 PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves Qty->Level1 No (<500mg) Hood->Level1 Yes Hood->Level2 No

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.

Glove Permeation Specifications
Solvent CarrierGlove MaterialThickness (mm)Breakthrough TimeRecommendation
None (Solid) Nitrile0.11> 480 minStandard disposable nitrile is sufficient.
DCM / Chloroform Laminate (Silver Shield®)0.07> 240 minCritical: Nitrile degrades in <2 min. Use laminate liners.
Ethyl Acetate Nitrile (Double)0.22 (Total)~30 minChange outer glove immediately upon splash.
DMSO Nitrile0.11> 240 minDMSO carries the toxicant through skin; double glove advised.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a powder containment hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Quinolines are often "fluffy" and prone to static fly-away.

  • Transfer:

    • Do not dump powder. Use a micro-spatula to tap small amounts.

    • After weighing, wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.

  • Decontamination: Wipe the balance area with a 10% soap solution followed by water.

Protocol B: Reaction Setup (Nucleophilic Substitution Context)

Context: 2-Chloroquinolines are often used as electrophiles.

  • Vessel: Use a flame-dried round-bottom flask with a septum.

  • Inert Atmosphere: Flush with Nitrogen/Argon. Moisture can hydrolyze the chloro-group to the hydroxy-analog (2-quinolone), releasing HCl gas.

  • Addition: Add the 2-Chloro-6-(propan-2-yloxy)quinoline as a solution (dissolved in the reaction solvent) via syringe rather than adding solid directly to a stirring mixture, to prevent dust puffs.

Part 5: Emergency Response & Disposal

Spill Response Workflow (Graphviz)

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid MajorSolid Major Solid (>1g) Assess->MajorSolid LiquidSpill Solution Spill Assess->LiquidSpill Action1 Wet Wipe Method: Cover with wet paper towel, scoop into bag. MinorSolid->Action1 Action2 Isolate Area: Use HEPA vacuum or damp scoop. Do not sweep. MajorSolid->Action2 Action3 Absorb: Use Vermiculite/Sand. Do not use combustible paper. LiquidSpill->Action3 Disposal Disposal: Label as 'Halogenated Organic'. Double bag waste. Action1->Disposal Action2->Disposal Action3->Disposal

Caption: Step-by-step decision logic for containment and cleanup of chemical spills.

Waste Disposal Streams
  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Halogenated Heterocycle".

  • Liquid Waste: Combine with halogenated organic solvents (DCM/Chloroform waste stream). Do not mix with acidic aqueous waste (risk of HCl generation).

  • Contaminated Sharps: Needles used for this compound must be disposed of in a puncture-proof sharps container immediately.

References

  • PubChem. (n.d.).[1][2] 2-Chloroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - Quinoline Derivatives. European Chemicals Agency.[1] Retrieved from [Link]

Sources

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